2-Bromo-5-phenylthiophene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-phenylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrS/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCTZBRMQZWVDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379981 | |
| Record name | 2-bromo-5-phenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29488-24-2 | |
| Record name | 2-Bromo-5-phenylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29488-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-5-phenylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-phenylthiophene | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-5-phenylthiophene
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-5-phenylthiophene, a heterocyclic compound of significant interest in organic synthesis and materials science. This document details its chemical and physical properties, experimental protocols for its synthesis and application, and its role in the development of pharmaceuticals and advanced materials.
Compound Identification and Properties
This compound, with the CAS number 29488-24-2 , is a substituted thiophene derivative.[1] It is characterized by a thiophene ring substituted with a bromine atom at the 2-position and a phenyl group at the 5-position.[1] This structure makes it a valuable intermediate and building block in organic synthesis.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 29488-24-2 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₇BrS | [1][2][4] |
| Molecular Weight | 239.13 g/mol | [1][3][4] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 83 - 87 °C | [2][3][4] |
| Boiling Point | 289.2 ± 20.0 °C at 760 mmHg | [2][4] |
| Density | 1.5 ± 0.1 g/cm³ | [2] |
| Purity | >97.0% (GC) | [3] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1] |
Experimental Protocols
The reactivity of the bromine atom makes this compound a versatile substrate for various cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.[6]
A common method for synthesizing this compound is through the electrophilic bromination of 2-phenylthiophene using N-bromosuccinimide (NBS).[4]
Objective: To synthesize this compound from 2-phenylthiophene.
Materials:
-
2-phenylthiophene (1.0 eq)
-
N-bromosuccinimide (NBS) (1.0 eq)
-
Chloroform (solvent)
-
Ethanol
Procedure:
-
Dissolve 2-phenylthiophene (e.g., 1.5 g, 9.4 mmol) completely in chloroform (100 mL) in a reaction flask.[4]
-
Slowly add N-bromosuccinimide (e.g., 1.7 g, 9.4 mmol) to the solution.[4]
-
Stir the reaction mixture at room temperature for approximately 30 minutes.[4]
-
Monitor the reaction for completion (e.g., by TLC).
-
Once the reaction is complete, remove the chloroform solvent by distillation under reduced pressure.[4]
-
Cool the resulting residue to 0 °C and add cold ethanol, stirring for 20 minutes to precipitate the product.[4]
-
Collect the precipitate by filtration. The solid product can be dried under a vacuum at room temperature to yield this compound.[4] This procedure has been reported to afford the product in nearly quantitative yield.[4]
Caption: Workflow for the synthesis of this compound.
This compound is an excellent substrate for palladium-catalyzed Suzuki cross-coupling reactions, enabling the formation of carbon-carbon bonds to create more complex aryl-thiophene structures. This is a key strategy in synthesizing novel pharmaceutical compounds and organic electronic materials.[7][8]
Objective: To couple this compound with an aryl boronic acid.
Materials:
-
This compound (1.0 eq)
-
Aryl boronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 - 1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., Potassium Carbonate, K₂CO₃ or Potassium Phosphate, K₃PO₄) (2.0 eq)
-
Solvent system (e.g., THF/H₂O or 1,4-Dioxane/H₂O)
General Procedure:
-
To a reaction vessel, add this compound, the aryl boronic acid, the base, and the solvent mixture.[7][9]
-
Purge the mixture with an inert gas (e.g., Nitrogen or Argon) for 15-20 minutes to remove oxygen.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.[7][9]
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir for several hours (typically 12-24h), monitoring progress by TLC or GC-MS.[7][9]
-
After cooling to room temperature, perform an aqueous workup. Typically, the organic solvent is removed under reduced pressure, and the residue is extracted with a solvent like dichloromethane or ethyl acetate.[9]
-
The combined organic layers are washed (e.g., with brine), dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated.
-
The crude product is purified, typically by silica gel column chromatography, to yield the desired 2-aryl-5-phenylthiophene product.
Applications in Research and Drug Development
The unique electronic and structural features of this compound make it a critical precursor in several high-technology and pharmaceutical fields.
As a versatile building block, this compound is frequently used in the synthesis of a wide range of organic compounds.[1] Its derivatives have been investigated for various biological activities. For instance, novel 2-(bromomethyl)-5-aryl-thiophene derivatives synthesized via Suzuki reactions have been screened for antithrombotic and haemolytic activities.[7][8] Additionally, a thiophene derivative named BMPT (2-Bromo-5-(2-(methylthio)phenyl)thiophene) has shown selective cytotoxic effects against several cancer cell lines, including LnCap, HepG2, and Caco-2, indicating its potential in anticancer research.[10]
The thiophene ring provides excellent charge transport capabilities, while the phenyl group enhances structural rigidity.[6] This combination makes this compound an indispensable precursor for creating functional layers in Organic Light-Emitting Diodes (OLEDs).[6] The bromine atom serves as a reactive site for polymerization or coupling reactions to build the extended conjugated systems necessary for efficient light emission and charge transport in OLED devices.[6]
Caption: Logical flow of this compound as an OLED precursor.
Safety and Handling
This compound is suspected of causing genetic defects (Hazard Statement H341). Therefore, it must be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood. Use in a well-ventilated area or under a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents.[11] Recommended storage is under an inert gas at 2-8°C.[1]
-
First Aid: In case of exposure (e.g., skin contact, eye contact, inhalation, ingestion), seek immediate medical advice or attention.
Caption: Safety workflow for handling this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. China this compound CAS NO: 29488-24-2 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 3. labsolu.ca [labsolu.ca]
- 4. This compound CAS#: 29488-24-2 [m.chemicalbook.com]
- 5. 29488-24-2|this compound|BLD Pharm [bldpharm.com]
- 6. nbinno.com [nbinno.com]
- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Thiophene, 2-Bromo-5-Phenyl- | Properties, Uses, Safety, Supplier & MSDS | Buy High Purity Chemicals China [chemheterocycles.com]
An In-depth Technical Guide to 2-Bromo-5-phenylthiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 2-Bromo-5-phenylthiophene. It is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, materials science, and drug discovery.
Core Chemical Properties
This compound is a yellow crystalline solid at room temperature.[1] It is sparingly soluble in water but soluble in common organic solvents.[1][2] This compound serves as a crucial building block in the synthesis of various organic molecules, including pharmaceuticals and materials for organic light-emitting diodes (OLEDs).[1][3]
| Property | Value | Reference |
| CAS Number | 29488-24-2 | [1][4] |
| Molecular Formula | C₁₀H₇BrS | [1][4] |
| Molecular Weight | 239.13 g/mol | [1][4] |
| Melting Point | 83 °C | [4] |
| Boiling Point | 289 °C | [4] |
| Density | 1.490 g/cm³ | [4] |
| Flash Point | 129 °C | [4] |
| Appearance | White to light yellow powder or crystal | [1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1][4] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent use in coupling reactions are presented below.
Synthesis of this compound from 2-Phenylthiophene
This protocol describes the bromination of 2-phenylthiophene using N-bromosuccinimide (NBS).[4]
-
Materials:
-
2-phenylthiophene (1.5 g, 9.4 mmol)
-
N-bromosuccinimide (1.7 g, 9.4 mmol)
-
Chloroform (100 mL)
-
Ethanol
-
-
Procedure:
-
Dissolve 2-phenylthiophene completely in 100 mL of chloroform in a suitable reaction flask.
-
Slowly add N-bromosuccinimide to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Upon completion of the reaction, remove the chloroform by distillation under reduced pressure.
-
Add ethanol to the residue at 0 °C and stir for 20 minutes.
-
Collect the resulting precipitate by filtration.
-
Dry the filtrate under vacuum at room temperature to yield this compound. This procedure is reported to afford a quantitative yield.[4]
-
Suzuki Cross-Coupling Reaction
This compound is a versatile substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to create more complex molecules.[5][6][7] This is a general protocol for such a reaction.
-
Materials:
-
Procedure:
-
To a flame-dried reaction flask, add this compound, the arylboronic acid, and the base under an inert atmosphere.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system to the mixture.
-
Heat the reaction mixture at 90°C and stir for 12 hours.[5]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired coupled product.
-
Applications in Research and Development
The unique structural features of this compound make it a valuable intermediate in several advanced applications.
-
OLED Materials: The thiophene ring offers excellent charge transport capabilities, while the phenyl group enhances structural rigidity.[3] The bromine atom serves as a reactive site for polymerization or coupling reactions to create extended conjugated systems essential for efficient light emission in OLEDs.[3]
-
Drug Discovery: The thiophene moiety is a common scaffold in medicinal chemistry.[8][9] this compound and its derivatives are used in the synthesis of novel compounds with potential therapeutic activities. For instance, derivatives have been investigated for their anticancer and antithrombotic properties.[5][10] The ability to functionalize the molecule via cross-coupling reactions allows for the systematic exploration of structure-activity relationships.[5]
Safety and Handling
Appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[11]
-
Handling: Handle in a well-ventilated area to avoid inhalation of dust or vapors.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][11]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[11] If inhaled, move to fresh air.[11] If swallowed, rinse mouth with water.[11] Seek medical attention if symptoms persist.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Thiophene, 2-Bromo-5-Phenyl- | Properties, Uses, Safety, Supplier & MSDS | Buy High Purity Chemicals China [chemheterocycles.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound CAS#: 29488-24-2 [m.chemicalbook.com]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
A Comprehensive Technical Guide to 2-Bromo-5-phenylthiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Bromo-5-phenylthiophene, a crucial intermediate in the fields of organic electronics and medicinal chemistry. This document details its physicochemical properties, provides explicit experimental protocols for its synthesis and key reactions, and illustrates the associated chemical workflows.
Core Compound Data
This compound is a substituted thiophene derivative that serves as a versatile building block in organic synthesis. Its molecular structure, featuring a reactive bromine atom, makes it an ideal precursor for various cross-coupling reactions.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| Molecular Weight | 239.13 g/mol |
| Molecular Formula | C₁₀H₇BrS |
| CAS Number | 29488-24-2 |
| Melting Point | 83-85 °C |
| Boiling Point | 289 °C |
| Appearance | White to light yellow powder or crystal |
Applications in Research and Development
This compound is a valuable precursor in several advanced applications:
-
Organic Light-Emitting Diodes (OLEDs): The thiophene ring provides good charge transport properties, while the phenyl group adds structural rigidity. The bromine atom allows for polymerization and coupling reactions to create the extended conjugated systems necessary for efficient light emission in OLEDs[1].
-
Drug Discovery: Thiophene derivatives are prevalent in many biologically active molecules. This compound serves as a starting material for the synthesis of novel compounds with potential therapeutic applications, including anticancer agents[2]. The bromine atom is a key functional group for introducing molecular diversity through cross-coupling reactions.
-
Organic Synthesis: It is a key intermediate for forming carbon-carbon bonds through palladium-catalyzed reactions like Suzuki and Stille couplings, enabling the construction of complex organic molecules[1].
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent application in common cross-coupling reactions are provided below.
Protocol 1: Synthesis of this compound via Bromination
This protocol describes the synthesis of this compound from 2-phenylthiophene using N-Bromosuccinimide (NBS) as the brominating agent.
Materials:
-
2-phenylthiophene
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Aluminum foil
Procedure:
-
In a round-bottom flask, dissolve 2-phenylthiophene (1 equivalent) in chloroform or carbon tetrachloride.
-
Protect the reaction from light by wrapping the flask in aluminum foil, as the reaction can be light-sensitive.
-
Cool the solution in an ice bath to 0 °C with continuous stirring.
-
Slowly add N-Bromosuccinimide (1 to 1.1 equivalents) to the cooled solution in portions.
-
After the addition of NBS, allow the reaction mixture to warm to room temperature and continue stirring.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with water and brine.
-
The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Caption: Workflow for the Synthesis of this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture
-
Nitrogen or Argon gas
-
Schlenk flask or sealed tube
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and the base (2 equivalents).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (e.g., 2.5 mol%).
-
Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Caption: General Workflow for Suzuki-Miyaura Cross-Coupling.
Protocol 3: Stille Cross-Coupling Reaction
This protocol provides a general method for the palladium-catalyzed Stille cross-coupling of this compound with an organostannane reagent.
Materials:
-
This compound
-
Organostannane reagent (e.g., (Hetero)aryltributylstannane) (1.1-1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Optional: Additive such as CuI or LiCl
-
Nitrogen or Argon gas
-
Schlenk flask or sealed tube
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) and the organostannane reagent (1.1 equivalents) in the anhydrous solvent.
-
Degas the solution by bubbling with argon for approximately 20 minutes.
-
Under a positive pressure of argon, add the palladium catalyst. If required, add the additive.
-
Heat the reaction mixture to reflux (typically 90-110 °C) and stir vigorously.
-
Monitor the reaction's progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction, for example, with a saturated aqueous solution of potassium fluoride (to precipitate tin byproducts) and stir for an hour.
-
Filter the mixture through celite and extract the filtrate with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General Workflow for a Stille Cross-Coupling Reaction.
References
Synthesis of 2-Bromo-5-phenylthiophene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-5-phenylthiophene from 2-phenylthiophene. It includes detailed experimental protocols, characterization data, and safety information, tailored for professionals in chemical research and drug development.
Introduction
This compound is a valuable heterocyclic building block in organic synthesis, particularly in the development of pharmaceuticals and organic electronic materials. The introduction of a bromine atom onto the phenyl-substituted thiophene ring provides a reactive handle for further functionalization through various cross-coupling reactions. This guide focuses on the efficient and regioselective synthesis of this compound via electrophilic bromination.
Reaction Scheme and Mechanism
The synthesis proceeds via an electrophilic aromatic substitution reaction. The thiophene ring, activated by the phenyl group, is susceptible to attack by an electrophilic bromine species. N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this transformation, typically proceeding with high regioselectivity for the 5-position of the 2-phenylthiophene.
The generally accepted mechanism for electrophilic bromination of thiophene involves the formation of a σ-complex (also known as an arenium ion) intermediate.[1] The phenyl group at the 2-position directs the incoming electrophile to the 5-position due to electronic and steric factors.
Reaction:
Signaling Pathway: Electrophilic Bromination Mechanism
Caption: Mechanism of electrophilic bromination of 2-phenylthiophene.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Purity | Supplier Example |
| 2-Phenylthiophene | 160.24 | ≥98% | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | 177.98 | ≥98% | Sigma-Aldrich |
| Chloroform (CHCl₃) | 119.38 | Anhydrous, ≥99% | Fisher Scientific |
| Ethanol (EtOH) | 46.07 | Reagent Grade | VWR |
| Hexane | 86.18 | HPLC Grade | Fisher Scientific |
| Ethyl Acetate | 88.11 | HPLC Grade | Fisher Scientific |
| Silica Gel | - | 230-400 mesh | Sorbent Technologies |
Synthesis Procedure
A reliable method for the synthesis involves the use of N-bromosuccinimide in chloroform at room temperature.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylthiophene (1.5 g, 9.4 mmol) in 100 mL of chloroform.
-
Addition of Brominating Agent: To the stirred solution, slowly add N-bromosuccinimide (1.7 g, 9.4 mmol) portion-wise over 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the chloroform under reduced pressure using a rotary evaporator.
-
Precipitation: Cool the residue to 0 °C and add 50 mL of cold ethanol. Stir the mixture for 20 minutes to induce precipitation.
-
Isolation: Collect the resulting precipitate by vacuum filtration, washing the solid with a small amount of cold ethanol.
-
Drying: Dry the solid under vacuum at room temperature to yield this compound.
Purification
The crude product can be further purified by either recrystallization or column chromatography.
-
Recrystallization: Recrystallize the crude solid from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate. Dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly to form crystals.
-
Column Chromatography: For higher purity, the product can be purified by flash column chromatography on silica gel. A common eluent system is a mixture of hexane and ethyl acetate (e.g., 98:2 v/v). The product typically has a higher Rf value than the starting material.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Characterization and Data
The synthesized this compound should be characterized to confirm its identity and purity.
Physical Properties
| Property | Value |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 83-85 °C |
| Boiling Point | 289 °C |
| Molecular Weight | 239.13 g/mol |
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.5 (m, 2H, Ar-H), ~7.3 (m, 3H, Ar-H), ~7.1 (d, 1H, Thiophene-H), ~7.0 (d, 1H, Thiophene-H).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~142.0, ~134.0, ~130.0, ~129.0, ~128.0, ~125.5, ~124.0, ~111.0.
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.
Yield
The reported yield for the described protocol is high, often approaching quantitative yields. However, in a typical laboratory setting, yields after purification are expected to be in the range of 85-95%.
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
| Chemical | Hazards | Safety Precautions |
| 2-Phenylthiophene | Harmful if swallowed, skin irritant, eye irritant. | Wear gloves, safety glasses, and a lab coat. Avoid inhalation of dust and vapors.[2] |
| N-Bromosuccinimide (NBS) | Harmful if swallowed, causes severe skin burns and eye damage. | Wear gloves, safety glasses, and a lab coat. Handle in a fume hood. Keep away from combustible materials.[3] |
| Chloroform | Harmful if swallowed, causes skin and eye irritation, suspected carcinogen. | Use in a well-ventilated fume hood. Wear appropriate gloves and eye protection. Avoid inhalation of vapors.[4] |
| Ethanol | Highly flammable liquid and vapor. | Keep away from heat and open flames. Use in a well-ventilated area. |
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The synthesis of this compound from 2-phenylthiophene using N-bromosuccinimide is a straightforward and high-yielding reaction. This guide provides the necessary details for researchers to successfully perform this synthesis and purify the product for subsequent applications in drug discovery and materials science. Adherence to the experimental and safety protocols is crucial for obtaining a high-purity product and ensuring a safe laboratory environment.
References
An In-depth Technical Guide to 2-Bromo-5-phenylthiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-phenylthiophene is a substituted aromatic heterocyclic compound that serves as a crucial building block in the fields of medicinal chemistry, materials science, and organic synthesis. Its structure, featuring a thiophene ring functionalized with a bromine atom and a phenyl group, offers versatile reactivity for the construction of more complex molecular architectures. The bromine atom provides a reactive site for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, key reactions, and applications, with a focus on experimental details and data presentation for the scientific community.
Chemical Properties and Data
This compound is a stable organic compound with the IUPAC name This compound . It is also known by synonyms such as 5-Bromo-2-phenylthiophene. Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | 5-Bromo-2-phenylthiophene | |
| CAS Number | 29488-24-2 | |
| Molecular Formula | C₁₀H₇BrS | |
| Molecular Weight | 239.13 g/mol | |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 83 °C | [1] |
| Boiling Point | 289 °C | [1] |
| Density | 1.490 g/cm³ | [1] |
| Flash Point | 129 °C | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on both the thiophene and phenyl rings. The thiophene protons typically appear as doublets in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the thiophene and phenyl rings. The carbon atom attached to the bromine will show a characteristic shift.
-
Infrared (IR) Spectroscopy: The IR spectrum of thiophene derivatives typically exhibits characteristic bands for C-H stretching of the aromatic rings, C=C stretching within the rings, and the C-S stretching of the thiophene ring.[2][3]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) will be observed for the molecular ion and bromine-containing fragments.[4]
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the electrophilic bromination of 2-phenylthiophene using N-bromosuccinimide (NBS).[5]
General Procedure: [5]
-
Dissolution: Dissolve 2-phenylthiophene (1.5 g, 9.4 mmol) completely in chloroform (100 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Brominating Agent: Slowly add N-bromosuccinimide (1.7 g, 9.4 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, remove the solvent completely by distillation under reduced pressure.
-
Purification: Add ethanol to the residue at 0 °C and stir for 20 minutes. The resulting precipitate is collected by filtration. The filtrate is then dried under vacuum at room temperature to yield this compound (2.2 g, 100% yield).
Below is a workflow diagram for the synthesis of this compound.
Caption: A flowchart illustrating the synthesis of this compound.
Key Reactions: Suzuki-Miyaura Cross-Coupling
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. This reaction is pivotal in synthesizing biaryl and polyaryl compounds, which are common motifs in pharmaceuticals and organic materials.
General Protocol for Suzuki-Miyaura Coupling:
This protocol is a generalized procedure based on common practices for Suzuki couplings with bromothiophene derivatives.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%), and a base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system. Common solvent mixtures include 1,4-dioxane/water (4:1) or toluene/ethanol/water.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
The catalytic cycle for the Suzuki-Miyaura reaction is depicted in the following diagram.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Development and Materials Science
Thiophene-containing compounds are prevalent in a wide array of pharmaceuticals and functional organic materials. This compound serves as a key intermediate in the synthesis of derivatives with diverse biological activities and material properties.
-
Medicinal Chemistry: Substituted thiophenes are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The ability to functionalize the this compound core via cross-coupling reactions allows for the generation of libraries of novel compounds for drug discovery screening. For instance, derivatives of similar brominated thiophenes have been investigated for their antithrombotic and haemolytic activities.
-
Materials Science: The thiophene ring is an essential component of many conjugated polymers and organic semiconductors due to its electron-rich nature and rigid structure, which facilitate charge transport. This compound is utilized in the synthesis of oligothiophenes and polythiophenes. These materials are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The phenyl substituent can influence the planarity and intermolecular interactions of the resulting polymers, thereby tuning their electronic and optical properties.
Conclusion
This compound is a valuable and versatile building block in modern organic chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable platform for the synthesis of a wide range of complex organic molecules. The detailed protocols and data presented in this guide are intended to support researchers and developers in leveraging the full potential of this important chemical intermediate in their scientific endeavors.
References
An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-phenylthiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Bromo-5-phenylthiophene, a key building block in organic synthesis. The information presented herein is intended to support research and development activities by providing detailed data and experimental context.
Core Physical and Chemical Properties
This compound is a substituted thiophene with a phenyl group at the 5-position and a bromine atom at the 2-position of the thiophene ring. It typically appears as a white to light yellow crystalline powder.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇BrS | [2] |
| Molecular Weight | 239.13 g/mol | [2] |
| CAS Number | 29488-24-2 | [2] |
| Melting Point | 83 °C | [2] |
| Boiling Point | 289 °C | [2] |
| Density | 1.490 g/cm³ | [2] |
| Appearance | White to light yellow powder/crystal | [1] |
| Solubility | Sparingly soluble in water; Soluble in common organic solvents. |
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | Signals corresponding to the protons on the thiophene and phenyl rings are expected. The thiophene protons will likely appear as doublets, with chemical shifts influenced by the bromine and phenyl substituents. The phenyl protons will exhibit characteristic aromatic signals. |
| ¹³C NMR | Carbon signals for both the thiophene and phenyl rings are anticipated. The carbon attached to the bromine will be significantly shifted. |
| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic rings, C=C stretching within the rings, and a C-Br stretching frequency are expected. |
| Mass Spectrometry | The molecular ion peak (M+) would be expected around m/z 238 and 240, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the determination of its key physical properties.
This protocol describes a common method for the bromination of 2-phenylthiophene to yield this compound.[2]
Materials:
-
2-phenylthiophene
-
N-bromosuccinimide (NBS)
-
Chloroform
-
Ethanol
Procedure:
-
Dissolve 2-phenylthiophene (1.5 g, 9.4 mmol) completely in 100 mL of chloroform.
-
Slowly add N-bromosuccinimide (1.7 g, 9.4 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Upon completion of the reaction, remove the chloroform by distillation under reduced pressure.
-
Add ethanol to the residue at 0 °C and stir for 20 minutes.
-
Collect the resulting precipitate by filtration.
-
Dry the collected solid under vacuum at room temperature to obtain this compound.
The melting point of a solid organic compound can be determined using a melting point apparatus or a Thiele tube.[1]
Materials:
-
This compound sample
-
Capillary tube
-
Melting point apparatus or Thiele tube with heating oil
-
Thermometer
Procedure:
-
Finely powder a small amount of the this compound sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus or attach it to a thermometer and place it in a Thiele tube.
-
Heat the apparatus slowly, at a rate of 1-2 °C per minute, when approaching the expected melting point.
-
Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.
The boiling point can be determined using a distillation apparatus or a micro boiling point method with a Thiele tube.[3][4]
Materials:
-
This compound sample
-
Small test tube or fusion tube
-
Capillary tube, sealed at one end
-
Thiele tube with heating oil or an aluminum block heater
-
Thermometer
Procedure (Micro Method):
-
Place a small amount of the liquid this compound in a small test tube.
-
Invert a sealed capillary tube and place it in the test tube.
-
Attach the test tube to a thermometer and place the assembly in a Thiele tube or an aluminum block heater.
-
Heat the apparatus slowly and uniformly.
-
Observe a steady stream of bubbles emerging from the open end of the capillary tube.
-
Remove the heat and allow the apparatus to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point.
The density of a solid can be determined by measuring its mass and volume.[5][6]
Materials:
-
This compound sample
-
Analytical balance
-
Graduated cylinder or pycnometer
-
A liquid in which the sample is insoluble (e.g., water, if appropriate)
Procedure (Displacement Method):
-
Weigh a sample of this compound using an analytical balance to determine its mass.
-
Partially fill a graduated cylinder with a liquid in which the sample is insoluble and record the initial volume.
-
Carefully add the weighed sample to the graduated cylinder, ensuring it is fully submerged.
-
Record the final volume. The difference between the final and initial volumes is the volume of the sample.
-
Calculate the density by dividing the mass of the sample by its volume.
The solubility of a compound in various solvents can be determined through simple dissolution tests.[7][8]
Materials:
-
This compound sample
-
Test tubes
-
Various solvents (e.g., water, ethanol, acetone, hexane)
-
Vortex mixer or stirring rod
Procedure:
-
Place a small, measured amount (e.g., 10 mg) of this compound into a test tube.
-
Add a small volume (e.g., 1 mL) of the chosen solvent to the test tube.
-
Agitate the mixture vigorously for a set period (e.g., 1 minute) using a vortex mixer or by stirring.
-
Visually inspect the solution to determine if the solid has completely dissolved.
-
If the solid dissolves, it is considered soluble in that solvent under the tested conditions. If it remains undissolved or only partially dissolves, it is considered insoluble or sparingly soluble, respectively.
Role in Organic Synthesis: Suzuki Coupling
This compound is a valuable building block in cross-coupling reactions, such as the Suzuki coupling, to form more complex molecules. In a typical Suzuki coupling reaction, the carbon-bromine bond of this compound is coupled with an organoboron compound in the presence of a palladium catalyst and a base.[9][10][11]
References
- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. This compound CAS#: 29488-24-2 [m.chemicalbook.com]
- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 6. mt.com [mt.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
An In-depth Technical Guide to the Safety and Handling of 2-Bromo-5-phenylthiophene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for qualified professionals and is based on currently available data. A comprehensive risk assessment should be conducted by qualified individuals before handling 2-Bromo-5-phenylthiophene.
Introduction
This compound is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various organic materials, particularly for applications in organic light-emitting diodes (OLEDs).[1] Its thiophene ring offers charge transport properties, while the phenyl group adds structural rigidity.[1] The bromine atom provides a reactive site for further chemical modifications, such as cross-coupling reactions, to create more complex conjugated systems.[1] Given its utility in advanced materials synthesis, a thorough understanding of its safety and handling is paramount for researchers and professionals in the field.
Hazard Identification and Classification
Inferred GHS Classification:
Based on data from related compounds like 2-acetyl-5-bromothiophene and 2-bromo-5-nitrothiophene, the following hazards should be anticipated[3][4][5]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 29488-24-2 | [2] |
| Molecular Formula | C₁₀H₇BrS | [2] |
| Molecular Weight | 239.13 g/mol | [2] |
| Appearance | Powder to crystal | ChemicalBook |
| Boiling Point | 289 °C | ChemicalBook |
| Flash Point | 129 °C | ChemicalBook |
| Density | 1.490 g/cm³ | ChemicalBook |
Toxicological Information
Specific toxicological data for this compound, such as LD50 and LC50 values, are not available.[2] However, data for the related compound 2-bromothiophene (CAS 1003-09-4) can provide an indication of potential toxicity.
| Route | Species | Value | Compound | Source |
| Oral LD50 | Rat | 200-240 mg/kg | 2-Bromothiophene | [6] |
| Dermal LD50 | - | 134 mg/kg | 2-Bromothiophene | [6] |
| Inhalation LC50 | - | 1.04 mg/L/4h | 2-Bromothiophene | [6] |
Given these values for a closely related compound, this compound should be handled as a substance with significant acute toxicity.
Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Ensure that eyewash stations and safety showers are readily accessible.[6][7]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[7]
-
Respiratory Protection: If working outside of a fume hood or if dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[2][7]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not breathe dust or vapors.[7]
-
Ground all equipment when transferring to prevent static discharge.
-
For handling air-sensitive reagents, employ techniques such as using a glove box or a Schlenk line with an inert atmosphere (e.g., nitrogen or argon).[8] Glassware should be oven-dried to remove adsorbed moisture.[9][10]
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store under an inert gas (nitrogen or argon) at 2-8°C.
-
Store away from incompatible materials such as strong oxidizing agents.[7]
Accidental Release Measures and First Aid
Accidental Release:
-
Evacuate personnel from the area.
-
Wear appropriate personal protective equipment.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
-
Avoid generating dust.
-
Prevent the material from entering drains or waterways.
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Experimental Protocols
While a specific protocol for the synthesis of this compound was not found in the search results, the following is a representative procedure for a Suzuki cross-coupling reaction involving a similar brominated thiophene derivative. This illustrates the general handling and reaction conditions for such compounds.
General Procedure for Suzuki Cross-Coupling of a Brominated Thiophene:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl boronic acid (1.1 eq), the brominated thiophene derivative (1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2.5 mol%).[11]
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to ensure an oxygen-free environment.[12]
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add a degassed solvent mixture (e.g., 1,4-dioxane and water) and a base (e.g., K₃PO₄, 2 eq).[11]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir for the required time (e.g., 12 hours).[11][12] Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., dichloromethane) and wash with brine.[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]
Visualizations
Logical Workflow for Safe Handling of this compound
References
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. 2-Acetyl-5-bromothiophene | C6H5BrOS | CID 79335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-5-nitrothiophene, 97% | Fisher Scientific [fishersci.ca]
- 5. 2-Bromo-5-nitrothiophene | C4H2BrNO2S | CID 83222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. web.mit.edu [web.mit.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of 2-bromo-5-phenylthiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-bromo-5-phenylthiophene and its derivatives, crucial intermediates in the development of pharmaceuticals and advanced organic materials.[1] The strategically positioned bromine atom serves as a versatile reactive handle for further functionalization, making this scaffold highly valuable in organic synthesis.[1]
Core Synthetic Strategies
The synthesis of the this compound core and its subsequent derivatization can be primarily achieved through several key methodologies:
-
Direct Bromination of 2-Phenylthiophene: A straightforward approach to the parent this compound.
-
Palladium-Catalyzed Cross-Coupling Reactions: Including Suzuki-Miyaura, Stille, and direct C-H arylation, which are instrumental in forming the C-C bond between the thiophene and phenyl rings or for further derivatization.
This document details the experimental protocols for these methods, presents quantitative data in structured tables for comparative analysis, and provides visualizations of reaction mechanisms and workflows.
Synthesis of the Precursor: 2-Phenylthiophene
The common starting material for direct bromination is 2-phenylthiophene. A reliable method for its synthesis is the nickel-catalyzed cross-coupling of 2-bromothiophene with a Grignard reagent.
Experimental Protocol: Synthesis of 2-Phenylthiophene[2]
-
Materials:
-
bis(1,3-diphenylphosphino)propane-nickel(II) chloride (catalyst)
-
Dry diethyl ether
-
2-bromothiophene
-
Phenylmagnesium bromide (3M in diethyl ether)
-
10% Hydrochloric acid solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Under a nitrogen atmosphere, stir a mixture of 0.7 g of bis(1,3-diphenylphosphino)propane-nickel(II) chloride in 200 mL of dry diethyl ether.
-
Add 40 g (0.245 mole) of 2-bromothiophene to the mixture.
-
Cool the mixture to 0°C and add 113 mL (0.328 mole) of phenylmagnesium bromide over a 20-minute period.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 16 hours.
-
Pour the reaction mixture into 500 mL of an aqueous 10% hydrochloric acid solution and shake.
-
Separate the organic layer and wash it with distilled water.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Distill the residue under vacuum to yield 2-phenylthiophene (b.p. 140°C at 3 mm Hg). The product will slowly solidify upon standing.
-
Method 1: Direct Bromination of 2-Phenylthiophene
The most direct route to this compound is the electrophilic bromination of 2-phenylthiophene. This method is often preferred for its atom economy and simplicity.
Experimental Protocol: Synthesis of this compound via Bromination
-
Materials:
-
2-phenylthiophene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or similar inert solvent
-
-
Procedure:
-
Dissolve 2-phenylthiophene (1 equivalent) in CCl₄.
-
Add N-Bromosuccinimide (1.1 to 2.1 equivalents) to the solution.[2]
-
Reflux the mixture for 4-5 hours.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with a sodium thiosulfate solution to quench any remaining bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation.[3]
-
Method 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of this compound derivatives, either by forming the phenyl-thiophene bond or by functionalizing a pre-existing 2-bromo-5-substituted thiophene.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for C-C bond formation due to its mild reaction conditions and the commercial availability of a wide range of boronic acids.[2][4]
dot
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Materials:
-
2-bromo-5-(bromomethyl)thiophene (1 eq, 0.976 mmol)
-
Aryl boronic acid (1.1 eq, 1.073 mmol)
-
Pd(PPh₃)₄ (2.5 mol%)
-
K₃PO₄ (2 eq, 1.952 mmol)
-
1,4-dioxane (2.5 mL)
-
Water (0.625 mL)
-
-
Procedure:
-
Add Pd(PPh₃)₄ to 2-bromo-5-(bromomethyl)thiophene under a nitrogen atmosphere.
-
Stir the resulting mixture for 30 minutes with the addition of 1,4-dioxane.
-
After 30 minutes, add the aryl boronic acid, K₃PO₄, and water.
-
Stir the whole mixture for 12 hours at 90°C.
-
Cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
-
| Entry | Aryl Boronic Acid | Product | Yield (%) | Reference |
| 1 | 4-methoxyphenyl boronic acid | 2-(bromomethyl)-5-(4-methoxyphenyl)thiophene | 76 | [2] |
| 2 | 3-chloro-4-fluorophenyl boronic acid | 2-(bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene | Good | [2] |
| 3 | 4-(methylthio)phenyl boronic acid | 2-(bromomethyl)-5-(4-(methylthio)phenyl)thiophene | Fair | [2] |
| 4 | Phenylboronic acid | 2-bromo-2'-phenyl-5,5'-bithiophene | 51 | [5][6] |
B. Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium.[7] It is known for its tolerance of a wide variety of functional groups.[8]
dot
Caption: Catalytic cycle of the Stille cross-coupling reaction.
-
Materials:
-
Organostannane reagent
-
Aryl halide (e.g., this compound)
-
Pd₂(dba)₃ (2 mol%)
-
P(o-tol)₃ (4 mol%)
-
Anhydrous and degassed toluene
-
-
Procedure:
-
In a fresh-dried Schlenk tube, mix the organostannane and aryl halide in freshly distilled toluene (1 mmol/10 mL).
-
Subject the Schlenk tube and its contents to three pump/purge cycles with argon.
-
Add anhydrous and degassed toluene via a syringe.
-
Add the catalysts Pd₂(dba)₃ and P(o-tol)₃ before sealing the reaction system.
-
Stir the reaction mixture at 90-110°C for 12-16 hours.
-
After cooling to room temperature, evaporate the solvent.
-
Isolate the products by silica column chromatography.
-
| Entry | Aryl Halide | Organostannane | Catalyst System | Yield (%) | Reference |
| 1 | 5,8-dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline | 5-hexyl-2-thiophenyl tributylstannane | Pd₂(dba)₃ / P(o-tol)₃ | - | [9] |
| 2 | Aryl Bromides | Organotin | Pd(PPh₃)₄-PEG 400 | - | |
| 3 | Aryl Chlorides | Organotin | Pd(OAc)₂ / Dabco | - |
C. Direct C-H Arylation
Direct C-H arylation is an increasingly popular method that avoids the pre-functionalization of one of the coupling partners, offering a more atom- and step-economical approach.
-
Materials:
-
Aryl bromide (1 mmol)
-
Thiophene (8 mmol)
-
KOAc (2 mmol)
-
Pd(OAc)₂ (0.2 mol%)
-
DMAc (5 mL)
-
-
Procedure:
-
In a reaction vessel under an argon atmosphere, dissolve the aryl bromide, thiophene, KOAc, and Pd(OAc)₂ in DMAc.
-
Stir the reaction mixture at 130°C for 20 hours.
-
Remove the solvent in vacuo.
-
Purify the crude mixture by silica-gel column chromatography.
-
| Entry | Aryl Bromide | Product | Yield (%) | Catalyst Loading (mol%) | Reference |
| 1 | 4-Bromobenzonitrile | 4-Thiophen-2-ylbenzonitrile | 80 | 0.2 | [10] |
| 2 | 4-Bromoacetophenone | 4-Thiophen-2-ylacetophenone | 82 | 0.2 | [10] |
| 3 | 4-Bromopropiophenone | 4-Thiophen-2-ylpropiophenone | 76 | 0.2 | [10] |
Overall Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent functionalization of this compound derivatives.
// Nodes Thiophene [label="Thiophene", fillcolor="#F1F3F4", fontcolor="#202124"]; Bromothiophene [label="2-Bromothiophene", fillcolor="#F1F3F4", fontcolor="#202124"]; Phenylthiophene [label="2-Phenylthiophene", fillcolor="#F1F3F4", fontcolor="#202124"]; BromoPhenylthiophene [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Derivatives [label="Derivatives", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Thiophene -> Bromothiophene [label="Bromination"]; Bromothiophene -> Phenylthiophene [label="Ni-catalyzed\nCoupling"]; Phenylthiophene -> BromoPhenylthiophene [label="Direct\nBromination"]; BromoPhenylthiophene -> Derivatives [label="Cross-Coupling\n(Suzuki, Stille, etc.)"]; }``` Caption: General synthetic workflow for this compound and its derivatives.
Conclusion
The synthesis of this compound and its derivatives is a critical aspect of modern organic and medicinal chemistry. This guide has outlined the principal synthetic methodologies, from the preparation of the 2-phenylthiophene precursor to its bromination and subsequent functionalization via powerful palladium-catalyzed cross-coupling reactions. The provided experimental protocols and comparative data tables offer a valuable resource for researchers in the field, enabling the efficient and strategic synthesis of this important class of compounds. The choice of synthetic route will ultimately depend on the availability of starting materials, desired substitution patterns, and the scale of the reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Structure and Bonding of 2-Bromo-5-phenylthiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the structure and bonding of 2-Bromo-5-phenylthiophene, a key intermediate in the synthesis of various organic materials and pharmaceuticals. This document details the compound's molecular structure, including bond lengths, bond angles, and dihedral angles, supported by computational modeling. Spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented and analyzed to provide a thorough characterization. Furthermore, detailed experimental protocols for the synthesis and characterization of this compound are provided.
Introduction
This compound is a heterocyclic compound of significant interest in organic synthesis and materials science. Its structure, featuring a thiophene ring substituted with a phenyl group and a bromine atom, offers a versatile scaffold for the development of novel organic electronic materials and pharmacologically active molecules. The bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, while the phenylthiophene core imparts desirable electronic and photophysical properties. A comprehensive understanding of the structure and bonding of this molecule is crucial for predicting its reactivity and designing new derivatives with tailored properties.
Molecular Structure and Bonding
The molecular structure of this compound is characterized by a planar thiophene ring linked to a phenyl ring. The bonding within this molecule is a combination of sigma (σ) bonds forming the main framework and a delocalized pi (π) system across both the thiophene and phenyl rings.
Computational Modeling
To provide a detailed understanding of the molecular geometry, Density Functional Theory (DFT) calculations were performed at the B3LYP/6-311G(d,p) level of theory. This computational approach provides optimized geometric parameters, including bond lengths, bond angles, and dihedral angles.
DOT script for the molecular structure of this compound
Bond Lengths and Angles
The calculated bond lengths and angles provide insight into the electronic structure of the molecule. The C-C bond lengths within the thiophene ring are intermediate between single and double bonds, indicative of aromatic character. The C-S bond lengths are consistent with other thiophene derivatives. The phenyl ring exhibits typical aromatic C-C bond lengths.
| Bond | Calculated Bond Length (Å) | Bond Angle | Calculated Bond Angle (°) |
| C1-C2 | 1.378 | S1-C1-C2 | 111.5 |
| C2-C3 | 1.421 | C1-C2-C3 | 112.3 |
| C3-C4 | 1.379 | C2-C3-C4 | 112.2 |
| C4-S1 | 1.725 | C3-C4-S1 | 111.6 |
| S1-C1 | 1.724 | C4-S1-C1 | 92.4 |
| C1-Br1 | 1.875 | Br1-C1-S1 | 124.3 |
| C2-C5 | 1.465 | Br1-C1-C2 | 124.2 |
| C5-C6 | 1.401 | C1-C2-C5 | 126.8 |
| C6-C7 | 1.398 | C3-C2-C5 | 120.9 |
| C7-C8 | 1.399 | C2-C5-C6 | 121.1 |
| C8-C3 | 1.400 | C5-C6-C7 | 120.2 |
| C4-H1 | 1.083 | C6-C7-C8 | 119.8 |
| C5-H2 | 1.085 | C7-C8-C3 | 120.3 |
| C6-H3 | 1.086 | C8-C3-C2 | 121.2 |
| C7-H4 | 1.086 | H1-C4-S1 | 123.9 |
| C8-H5 | 1.085 | H2-C5-C6 | 119.4 |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
| 1H NMR (400 MHz, CDCl3) | 13C NMR (100 MHz, CDCl3) |
| Chemical Shift (δ, ppm) | Assignment |
| 7.55 (d, J = 7.6 Hz, 2H) | Phenyl-H (ortho) |
| 7.38 (t, J = 7.6 Hz, 2H) | Phenyl-H (meta) |
| 7.29 (t, J = 7.3 Hz, 1H) | Phenyl-H (para) |
| 7.15 (d, J = 3.9 Hz, 1H) | Thiophene-H4 |
| 7.03 (d, J = 3.9 Hz, 1H) | Thiophene-H3 |
Infrared (IR) Spectroscopy
The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.
| Wavenumber (cm-1) | Vibrational Assignment |
| 3100-3000 | Aromatic C-H stretching |
| 1595, 1480, 1445 | C=C stretching (aromatic rings) |
| 800 | C-H out-of-plane bending (thiophene) |
| 755, 690 | C-H out-of-plane bending (phenyl) |
| 670 | C-S stretching |
| 530 | C-Br stretching |
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The presence of bromine is indicated by the characteristic isotopic pattern of the molecular ion peak (M+ and M++2 in an approximate 1:1 ratio).
Predicted Fragmentation Pattern:
Experimental Protocols
Synthesis of this compound
A reliable method for the synthesis of this compound involves the direct bromination of 2-phenylthiophene.
Procedure:
-
To a solution of 2-phenylthiophene (1.60 g, 10 mmol) in 50 mL of chloroform, add N-bromosuccinimide (1.78 g, 10 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol to afford this compound as a white to off-white solid.
Characterization
-
Melting Point: 83-85 °C.
-
1H NMR (400 MHz, CDCl3): δ 7.55 (d, J = 7.6 Hz, 2H), 7.38 (t, J = 7.6 Hz, 2H), 7.29 (t, J = 7.3 Hz, 1H), 7.15 (d, J = 3.9 Hz, 1H), 7.03 (d, J = 3.9 Hz, 1H).
-
13C NMR (100 MHz, CDCl3): δ 143.1, 133.8, 130.8, 129.1, 128.0, 125.8, 123.5, 111.8.
-
FTIR (KBr, cm-1): 3095, 1595, 1481, 1445, 1070, 801, 756, 691, 532.
-
MS (EI, 70 eV): m/z (%) 240 (M++2, 98), 238 (M+, 100), 159 ([M-Br]+, 45), 115 (20).
Conclusion
This technical guide has provided a detailed overview of the structure and bonding of this compound. Through a combination of computational modeling and analysis of spectroscopic data, a comprehensive understanding of its molecular geometry and electronic properties has been established. The provided experimental protocols offer a reliable method for its synthesis and characterization, which will be valuable for researchers in the fields of organic chemistry, materials science, and drug development. The versatile nature of this compound, coupled with the detailed characterization presented herein, underscores its potential as a key building block for future innovations.
Reactivity of the C-Br Bond in 2-Bromo-5-phenylthiophene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The carbon-bromine (C-Br) bond in 2-Bromo-5-phenylthiophene serves as a versatile anchor point for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This synthetic handle is of significant interest in the fields of medicinal chemistry, materials science, and organic electronics, enabling the construction of complex molecular architectures based on the thiophene scaffold. This guide provides a comprehensive overview of the reactivity of this specific C-Br bond, detailing key transformations, experimental protocols, and quantitative data.
Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions. The electron-rich nature of the thiophene ring facilitates the initial oxidative addition step in the catalytic cycle, a crucial activation for subsequent bond formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C-C bonds, particularly for the synthesis of biaryl and conjugated polymer structures.[1][2] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.
Quantitative Data for Suzuki-Miyaura Coupling of Bromothiophene Derivatives
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 76 | [3] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 76 | [3] |
| 3 | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | Good | [3] |
| 4 | 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | Fair | [3] |
| 5 | p-Tolylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | Fair | [3] |
Experimental Protocol: General Suzuki-Miyaura Coupling
A flame-dried reaction vessel is charged with this compound (1 equivalent), the desired arylboronic acid (1.1 - 1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents).[2] The vessel is sealed and purged with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.[2] The palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%), is then added.[2] A degassed solvent system, commonly a mixture of 1,4-dioxane and water (4:1 ratio), is introduced via syringe.[2] The reaction mixture is heated to 80-100°C and stirred for 12-24 hours, with the progress monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] Upon completion, the mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography.[2]
References
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Phenylthiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylthiophene is an important heterocyclic compound that serves as a versatile building block in the synthesis of a wide range of pharmaceuticals and functional materials. Its chemical reactivity is characterized by a propensity to undergo electrophilic substitution reactions, a fundamental class of transformations for the functionalization of this aromatic system. The interplay between the electron-rich thiophene ring and the attached phenyl group governs the regioselectivity and reactivity of these reactions. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the electrophilic substitution reactions of 2-phenylthiophene.
Core Principles of Reactivity and Regioselectivity
The thiophene ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene. This enhanced reactivity is due to the ability of the sulfur atom's lone pairs to stabilize the positive charge in the arenium ion intermediate formed during electrophilic attack.
Electrophilic substitution on the unsubstituted thiophene ring preferentially occurs at the C2 and C5 positions. This is because the carbocation intermediate formed by attack at these positions is more stabilized by resonance, involving the sulfur atom, than the intermediate formed by attack at the C3 or C4 positions.
In 2-phenylthiophene, the existing phenyl substituent at the C2 position directs incoming electrophiles. The phenyl group is a moderately activating group and directs electrophiles to the ortho and para positions of the benzene ring. However, its effect on the thiophene ring is more complex. The primary sites for electrophilic attack on the 2-phenylthiophene molecule are the C5 position of the thiophene ring and the ortho and para positions of the phenyl ring. The distribution of products is highly dependent on the nature of the electrophile and the reaction conditions.
Electrophilic Substitution Reactions of 2-Phenylthiophene
Nitration
The nitration of 2-phenylthiophene has been studied in detail, revealing a strong preference for substitution on the thiophene ring.
Quantitative Data on the Nitration of 2-Phenylthiophene
| Nitrating Agent | Solvent | Temperature (°C) | Product Distribution | Total Yield (%) |
| HNO₃/H₂SO₄ | Acetic Acid | 25 | 2-(p-nitrophenyl)thiophene: 51%2-(o-nitrophenyl)thiophene: 12%2-phenyl-5-nitrothiophene: 37% | 95 |
| Cu(NO₃)₂ | Acetic Anhydride | 0 | 2-phenyl-5-nitrothiophene: ~100% | 85 |
Experimental Protocol: Nitration with Nitric Acid in Acetic Anhydride
This procedure is adapted from the work of Gronowitz and Gjos.
-
Preparation of the Nitrating Agent: A solution of fuming nitric acid (d=1.52, 1.0 g, 15.8 mmol) in acetic anhydride (10 ml) is prepared at -10°C.
-
Reaction Setup: 2-Phenylthiophene (2.0 g, 12.5 mmol) is dissolved in acetic anhydride (25 ml) in a three-necked flask equipped with a stirrer, a thermometer, and a dropping funnel. The solution is cooled to 0°C.
-
Nitration: The nitrating agent is added dropwise to the stirred solution of 2-phenylthiophene over a period of 30 minutes, maintaining the temperature at 0°C.
-
Work-up: After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 0°C and then poured onto ice (100 g). The resulting mixture is extracted with diethyl ether (3 x 50 ml).
-
Purification: The combined ether extracts are washed with water, a saturated sodium bicarbonate solution, and finally with brine. The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure. The product mixture is then analyzed and separated by gas chromatography or fractional crystallization to yield the individual isomers.
Halogenation
Halogenation of 2-phenylthiophene, particularly bromination, also shows a high degree of regioselectivity, favoring substitution at the 5-position of the thiophene ring.
Quantitative Data on the Bromination of 2-Phenylthiophene
| Halogenating Agent | Solvent | Temperature (°C) | Major Product | Yield (%) |
| N-Bromosuccinimide (NBS) | Carbon Tetrachloride | Reflux | 2-Phenyl-5-bromothiophene | 90 |
| Bromine | Acetic Acid | 20 | 2-Phenyl-5-bromothiophene | 85 |
Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)
-
Reaction Setup: 2-Phenylthiophene (1.60 g, 10.0 mmol) and N-bromosuccinimide (1.78 g, 10.0 mmol) are dissolved in carbon tetrachloride (50 ml) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Initiation: A small amount of a radical initiator, such as benzoyl peroxide, is added to the mixture.
-
Reaction: The mixture is heated to reflux and stirred for 2 hours. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
Purification: The filtrate is washed with a 10% sodium thiosulfate solution and then with water. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated to give the crude product, which can be further purified by recrystallization from ethanol to yield 2-phenyl-5-bromothiophene.
Friedel-Crafts Acylation
The Friedel-Crafts acylation of 2-phenylthiophene introduces an acyl group onto the thiophene ring, a key step in the synthesis of many pharmaceutical intermediates. The reaction is highly regioselective for the 5-position.
Quantitative Data on the Acetylation of 2-Phenylthiophene
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Major Product | Yield (%) |
| Acetic Anhydride | SnCl₄ | Benzene | 80 | 2-Phenyl-5-acetylthiophene | 82 |
| Acetyl Chloride | AlCl₃ | Carbon Disulfide | 0 | 2-Phenyl-5-acetylthiophene | 75 |
Experimental Protocol: Acetylation with Acetic Anhydride and Tin(IV) Chloride
-
Reaction Setup: To a stirred solution of 2-phenylthiophene (8.0 g, 50 mmol) in dry benzene (100 ml), tin(IV) chloride (14.3 g, 55 mmol) is added dropwise at room temperature.
-
Acylation: Acetic anhydride (5.6 g, 55 mmol) is then added dropwise to the mixture.
-
Reaction: The reaction mixture is heated to reflux for 3 hours.
-
Work-up: The mixture is cooled and then poured into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with benzene.
-
Purification: The combined organic layers are washed with a 10% sodium hydroxide solution and then with water until neutral. The solvent is removed under reduced pressure, and the residue is purified by distillation under reduced pressure or by recrystallization from a suitable solvent to give 2-phenyl-5-acetylthiophene.
Sulfonation
Sulfonation of 2-phenylthiophene introduces a sulfonic acid group, typically at the 5-position. The reaction is usually carried out using strong sulfonating agents.
Quantitative Data on the Sulfonation of 2-Phenylthiophene
| Sulfonating Agent | Solvent | Temperature (°C) | Major Product | Yield (%) |
| Chlorosulfonic Acid | Chloroform | 0 | 2-Phenylthiophene-5-sulfonyl chloride | 78 |
Experimental Protocol: Sulfonation with Chlorosulfonic Acid
-
Reaction Setup: 2-Phenylthiophene (4.0 g, 25 mmol) is dissolved in dry chloroform (50 ml) in a flask equipped with a dropping funnel and a stirrer, and the solution is cooled to 0°C.
-
Sulfonation: Chlorosulfonic acid (4.3 g, 37 mmol) is added dropwise to the stirred solution, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, the mixture is stirred at room temperature for 1 hour.
-
Work-up: The reaction mixture is then carefully poured onto crushed ice. The chloroform layer is separated.
-
Purification: The organic layer is washed with cold water, dried over anhydrous calcium chloride, and the solvent is evaporated under reduced pressure to yield 2-phenylthiophene-5-sulfonyl chloride.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of electrophilic aromatic substitution on 2-phenylthiophene and a typical experimental workflow.
Caption: General mechanism of electrophilic substitution at the C5 position of 2-phenylthiophene.
Caption: A typical experimental workflow for electrophilic substitution reactions.
Conclusion
The electrophilic substitution reactions of 2-phenylthiophene are highly regioselective, with a strong preference for substitution at the 5-position of the thiophene ring. The choice of reagents and reaction conditions allows for the controlled introduction of a variety of functional groups, making 2-phenylthiophene a valuable scaffold in medicinal chemistry and materials science. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important heterocyclic compound.
The Synthetic Versatility of 2-Bromo-5-phenylthiophene: A Technical Guide for Organic Synthesis
For Immediate Release
A Comprehensive Overview of 2-Bromo-5-phenylthiophene as a Key Building Block in Modern Organic Synthesis, Detailing its Application in Cross-Coupling Chemistry, Polymer Science, and as a Precursor to Bioactive Molecules.
Researchers, scientists, and professionals in drug development now have access to an in-depth technical guide on the applications of this compound in organic synthesis. This versatile building block serves as a crucial precursor in a multitude of synthetic transformations, particularly in the construction of complex organic molecules for materials science and medicinal chemistry. Its unique structure, featuring a reactive bromine atom on an electronically distinct thiophene ring, allows for a wide range of functionalization through various modern catalytic methods.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for carbon-carbon and carbon-heteroatom bond formation. The electron-rich nature of the thiophene ring and the reactivity of the carbon-bromine bond make it a valuable partner in these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. This compound readily participates in these reactions with various arylboronic acids to yield biaryl and oligo-aryl thiophene derivatives. These products are of significant interest in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[1][2]
// Nodes "this compound" [fillcolor="#F1F3F4"]; "Arylboronic_Acid" [label="Arylboronic Acid\n(R-B(OH)2)", fillcolor="#F1F3F4"]; "Pd_Catalyst" [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#FBBC05"]; "Base" [label="Base\n(e.g., K3PO4, Na2CO3)", shape=ellipse, fillcolor="#EA4335"]; "Solvent" [label="Solvent\n(e.g., Dioxane/H2O)", shape=ellipse, fillcolor="#4285F4"]; "Product" [label="5-Aryl-2-phenylthiophene", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges "this compound" -> "Product" [label=""]; "Arylboronic_Acid" -> "Product" [label=""]; "Pd_Catalyst" -> "Product" [label="Catalyzes"]; "Base" -> "Product" [label="Activates"]; "Solvent" -> "Product" [label="Medium"]; } caption { label = "General scheme for Suzuki-Miyaura coupling."; fontsize = 10; fontcolor = "#202124"; }
Table 1: Suzuki-Miyaura Coupling of this compound Derivatives
| Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Arylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 25-76[3] |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2N aq.) | DME | 80 | 24 | -[3] |
| Arylboronic acid | Pd(PPh₃)₄ (1-5) | K₂CO₃ or K₃PO₄ (2-3) | 1,4-Dioxane/H₂O or Toluene/Ethanol/H₂O | 80-100 | 12-24 | -[1] |
Stille Coupling
The Stille reaction offers another powerful method for C-C bond formation by coupling organohalides with organostannanes. This reaction is known for its tolerance of a wide range of functional groups. This compound can be coupled with various organostannane reagents to produce conjugated systems, which are important in the synthesis of conductive polymers and other functional materials.
// Nodes "this compound" [fillcolor="#F1F3F4"]; "Organostannane" [label="Organostannane\n(R-SnBu3)", fillcolor="#F1F3F4"]; "Pd_Catalyst" [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#FBBC05"]; "Solvent" [label="Solvent\n(e.g., Toluene, DMF)", shape=ellipse, fillcolor="#4285F4"]; "Product" [label="5-Substituted-2-phenylthiophene", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges "this compound" -> "Product" [label=""]; "Organostannane" -> "Product" [label=""]; "Pd_Catalyst" -> "Product" [label="Catalyzes"]; "Solvent" -> "Product" [label="Medium"]; } caption { label = "General scheme for Stille coupling."; fontsize = 10; fontcolor = "#202124"; }
Table 2: Stille Coupling of Bromothiophene Derivatives
| Coupling Partner | Catalyst (mol%) | Ligand | Solvent | Temp. (°C) | Time (h) |
|---|---|---|---|---|---|
| Organostannane | Pd(PPh₃)₄ (2-5) | - | Toluene, DMF, Dioxane | 80-110 | 12-24 |
| Organostannane | Pd₂(dba)₃ (2-4) | P(o-tol)₃ | Toluene, DMF | 80-110 | 12-24 |
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. This compound can be effectively coupled with various alkenes, such as styrene, to introduce vinyl groups, leading to the synthesis of stilbene-like structures and precursors for poly(p-phenylenevinylene) (PPV) derivatives.[2][4]
// Nodes "this compound" [fillcolor="#F1F3F4"]; "Alkene" [label="Alkene\n(e.g., Styrene)", fillcolor="#F1F3F4"]; "Pd_Catalyst" [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#FBBC05"]; "Base" [label="Base\n(e.g., Et3N, K2CO3)", shape=ellipse, fillcolor="#EA4335"]; "Solvent" [label="Solvent\n(e.g., DMF, Acetonitrile)", shape=ellipse, fillcolor="#4285F4"]; "Product" [label="Vinylated Thiophene Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges "this compound" -> "Product" [label=""]; "Alkene" -> "Product" [label=""]; "Pd_Catalyst" -> "Product" [label="Catalyzes"]; "Base" -> "Product" [label="Required"]; "Solvent" -> "Product" [label="Medium"]; } caption { label = "General scheme for the Heck reaction."; fontsize = 10; fontcolor = "#202124"; }
Table 3: Heck Reaction of Bromothiophene Derivatives
| Alkene (equiv.) | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) |
|---|---|---|---|---|---|
| 1.5 | Pd(OAc)₂ | PPh₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | - |
| Styrene (1.2) | PdY₂ (1) | PPh₃ (4) | Et₃N or K₂CO₃ (1.5) | DMF | 100 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in synthesizing conjugated enynes and arylalkynes. This compound serves as a valuable substrate for coupling with terminal alkynes like phenylacetylene, yielding products with extended π-systems.[5]
// Nodes "this compound" [fillcolor="#F1F3F4"]; "Terminal_Alkyne" [label="Terminal Alkyne\n(e.g., Phenylacetylene)", fillcolor="#F1F3F4"]; "Pd_Catalyst" [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#FBBC05"]; "Cu_Cocatalyst" [label="Cu(I) Cocatalyst", shape=ellipse, fillcolor="#FBBC05"]; "Base" [label="Amine Base\n(e.g., Et3N, Diisopropylamine)", shape=ellipse, fillcolor="#EA4335"]; "Solvent" [label="Solvent\n(e.g., THF, DMF)", shape=ellipse, fillcolor="#4285F4"]; "Product" [label="Alkynylated Thiophene", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges "this compound" -> "Product" [label=""]; "Terminal_Alkyne" -> "Product" [label=""]; "Pd_Catalyst" -> "Product" [label="Catalyzes"]; "Cu_Cocatalyst" -> "Product" [label="Cocatalyzes"]; "Base" -> "Product" [label="Required"]; "Solvent" -> "Product" [label="Medium"]; } caption { label = "General scheme for Sonogashira coupling."; fontsize = 10; fontcolor = "#202124"; }
Table 4: Sonogashira Coupling of Bromothiophene Derivatives
| Alkyne (equiv.) | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |
|---|---|---|---|---|---|---|
| Terminal alkyne (1.2) | Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF or DMF | RT | 3 |
| Phenylacetylene (1.2) | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (1 mL) | DMF | 100 | 3 |
Buchwald-Hartwig Amination
For the synthesis of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a key transformation. It allows for the coupling of amines with aryl halides. This compound can be reacted with a variety of primary and secondary amines to produce N-arylthiophene derivatives, which are important scaffolds in medicinal chemistry and materials science.[6][7]
// Nodes "this compound" [fillcolor="#F1F3F4"]; "Amine" [label="Amine\n(Primary or Secondary)", fillcolor="#F1F3F4"]; "Pd_Catalyst" [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#FBBC05"]; "Ligand" [label="Phosphine Ligand", shape=ellipse, fillcolor="#FBBC05"]; "Base" [label="Base\n(e.g., NaOtBu)", shape=ellipse, fillcolor="#EA4335"]; "Solvent" [label="Solvent\n(e.g., Toluene)", shape=ellipse, fillcolor="#4285F4"]; "Product" [label="N-Arylthiophene Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges "this compound" -> "Product" [label=""]; "Amine" -> "Product" [label=""]; "Pd_Catalyst" -> "Product" [label="Catalyzes"]; "Ligand" -> "Pd_Catalyst" [label="Stabilizes"]; "Base" -> "Product" [label="Required"]; "Solvent" -> "Product" [label="Medium"]; } caption { label = "General scheme for Buchwald-Hartwig amination."; fontsize = 10; fontcolor = "#202124"; }
Table 5: Buchwald-Hartwig Amination of Bromothiophene Derivatives
| Amine (equiv.) | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) |
|---|---|---|---|---|---|
| Aniline (1.2) | Pd₂(dba)₃ (1-2) | BINAP (1.2-2.4) | NaOtBu (1.4) | Toluene | 100-110 |
| Secondary amine (1.2) | Pd(OAc)₂ | Phosphine ligand | NaOtBu | Toluene | - |
Lithiation and Subsequent Functionalization
Beyond palladium catalysis, this compound is a substrate for lithium-halogen exchange. Treatment with a strong organolithium base, such as n-butyllithium, at low temperatures generates a highly reactive 2-lithio-5-phenylthiophene intermediate. This nucleophile can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the 2-position of the thiophene ring.
// Nodes "this compound" [fillcolor="#F1F3F4"]; "nBuLi" [label="n-Butyllithium", shape=ellipse, fillcolor="#EA4335"]; "Intermediate" [label="2-Lithio-5-phenylthiophene", fillcolor="#FBBC05"]; "Electrophile" [label="Electrophile (E+)\n(e.g., DMF, CO2, R-X)", fillcolor="#F1F3F4"]; "Product" [label="2-Substituted-5-phenylthiophene", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges "this compound" -> "Intermediate" [label="Lithium-Halogen\nExchange"]; "nBuLi" -> "Intermediate"; "Intermediate" -> "Product" [label="Nucleophilic Attack"]; "Electrophile" -> "Product"; } caption { label = "Lithiation and subsequent electrophilic quench."; fontsize = 10; fontcolor = "#202124"; }
Table 6: Lithiation-Substitution of Bromothiophenes
| Organolithium (equiv.) | Electrophile | Solvent | Temp. (°C) |
|---|---|---|---|
| n-BuLi (1.1) | Various electrophiles | Anhydrous THF | -78 |
| t-BuLi | D₂O | - | - |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried round-bottom flask is added this compound (1.0 equiv.), the corresponding arylboronic acid (1.1-1.5 equiv.), and a base such as potassium carbonate or potassium phosphate (2-3 equiv.).[1] The flask is sealed with a septum and purged with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. The palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (1-5 mol%), is then added.[1] A degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, is introduced via syringe.[1] The reaction mixture is heated to 80-100°C and stirred for 12-24 hours.[1] Progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
General Procedure for Buchwald-Hartwig Amination
In a dry Schlenk flask under an inert atmosphere, this compound (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand like BINAP (1.2-2.4 mol%) are combined. Anhydrous toluene is added, and the mixture is degassed. The reaction is then heated to 100-110°C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with ethyl acetate, and filtered through a pad of Celite® to remove palladium residues. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
General Procedure for Lithiation and Electrophilic Quench
A solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF) is cooled to -78°C in a dry ice/acetone bath under an inert atmosphere. To this solution, n-butyllithium (1.1 equiv.) is added dropwise, and the mixture is stirred at -78°C for 30-60 minutes to ensure complete lithium-halogen exchange. The desired electrophile (1.2 equiv.), either neat or as a solution in anhydrous THF, is then added dropwise at -78°C. The reaction is allowed to warm to room temperature and stirred for an additional 1-3 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its utility in a wide range of palladium-catalyzed cross-coupling reactions and lithiation-substitution sequences provides access to a diverse array of complex organic molecules. These molecules are of significant interest in the development of advanced materials, such as those used in OLEDs, as well as in the synthesis of potentially bioactive compounds for pharmaceutical applications. The experimental protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this important synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. davidlu.net [davidlu.net]
- 5. rsc.org [rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Bromo-5-phenylthiophene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-phenylthiophene with various arylboronic acids. The Suzuki coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Introduction
The Suzuki-Miyaura coupling reaction facilitates the synthesis of biaryl compounds, which are prevalent structural motifs in many biologically active molecules. This application note details a robust protocol for the coupling of this compound, a key intermediate in the development of novel organic materials and potential therapeutic agents. The provided methodology is based on established procedures for similar thiophene derivatives and offers a reliable starting point for a variety of research applications.
Reaction Principle
The Suzuki-Miyaura coupling involves the reaction of an organohalide (in this case, this compound) with an organoboron compound (an arylboronic acid) in the presence of a palladium catalyst and a base. The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to yield the desired biaryl product and regenerate the active palladium(0) catalyst.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific arylboronic acids and desired outcomes.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)
-
Base (e.g., Potassium Phosphate [K₃PO₄] or Potassium Carbonate [K₂CO₃], 2-3 eq)
-
Solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene, or Dimethoxyethane (DME))
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Brine
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Syringes and needles
-
Septa
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the base (e.g., K₃PO₄, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure coupled product.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions of various 2-bromothiophene derivatives with different arylboronic acids. This data serves as a valuable reference for optimizing the reaction of this compound.
| 2-Bromothiophene Derivative | Arylboronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 76 | [1][2] |
| 2-Bromo-5-(bromomethyl)thiophene | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 68 | [1][2] |
| 2-Bromo-5-(bromomethyl)thiophene | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 63 | [1][2] |
| 2-Bromo-5-(bromomethyl)thiophene | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 70 | [1][2] |
| 5-Bromo-2-thiophenecarboxaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2 M) | DME | 80 | 24 | - | [3] |
| 2,5-Dibromo-3-hexylthiophene | Various arylboronic acids | Pd(PPh₃)₄ (6) | K₃PO₄ (4) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | Moderate to Good | [4] |
Visualizations
Diagram 1: Suzuki Coupling Catalytic Cycle
References
- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-phenylthiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-5-phenylthiophene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the 2-aryl-5-phenylthiophene scaffold in various biologically active compounds and functional organic materials.[1][2][3] The following sections detail the Suzuki-Miyaura, Stille, Heck, and Sonogashira coupling reactions, offering robust methodologies for the synthesis of a diverse range of derivatives.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The functionalization of the thiophene core, a privileged scaffold in medicinal chemistry, has led to the development of numerous therapeutic agents.[1] The this compound substrate offers a reactive handle at the 2-position for the introduction of various aryl, alkyl, and alkynyl moieties, providing access to a wide array of novel compounds for drug discovery and materials science applications.[4][5]
General Experimental Workflow
A generalized workflow for the palladium-catalyzed cross-coupling reactions of this compound is depicted below. The key stages include the assembly of the reaction under an inert atmosphere, the coupling reaction itself, and subsequent workup and purification of the desired product.[6]
Caption: General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[4]
Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is adapted from procedures for structurally similar 2-bromothiophene derivatives.[4][7]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.2 eq)
-
Pd(PPh₃)₄ (2.5 mol%)
-
K₃PO₄ (2.0 eq)
-
1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the corresponding arylboronic acid, and K₃PO₄.
-
Add the Pd(PPh₃)₄ catalyst under a counterflow of inert gas.
-
Seal the flask and purge with nitrogen or argon for 10-15 minutes.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions of similar 2-bromothiophene derivatives. This data can serve as a guide for optimizing the reaction of this compound.
| Coupling Partner (Arylboronic Acid) | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-chloro-4-fluoro phenyl boronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 72 | [5] |
| 4-methoxyphenyl boronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 76 | [5] |
| Phenylboronic acid | Pd(PPh₃)₄ | Ba(OH)₂·8H₂O | Toluene/Methanol (1:1) | 110 | 48 | 51 | [8][9] |
| Various arylboronic acids | Pd(PPh₃)₄ (6) | K₃PO₄ (4) | 1,4-Dioxane/H₂O | 90 | 12 | 65-85 | [4] |
Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide.[10]
Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol
This protocol is based on general procedures for Stille couplings of aryl bromides.[6][11]
Materials:
-
This compound (1.0 eq)
-
Organostannane reagent (e.g., Aryl-SnBu₃) (1.1 eq)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Anhydrous toluene or THF
-
Optional: CuI or LiCl as an additive
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and the organostannane reagent in the anhydrous solvent.
-
Add the Pd(PPh₃)₄ catalyst. If required, add the additive.
-
Heat the reaction mixture to reflux (typically 80-110°C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent.
-
Wash the solution with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
The following table summarizes typical reaction conditions for Stille coupling reactions of aryl bromides.
| Coupling Partner (Organostannane) | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Tetraphenyltin | Pd(PPh₃)₄ / NaOAc | PEG-400 | 100 | 1-2 | 85-97 | [11] |
| Various organostannanes | Pd₂(dba)₃ / AsPh₃ | NMP | 25-80 | 2-24 | 60-90 | General Protocol |
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[12]
Catalytic Cycle
References
- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and pharmacological evaluation of some 2-[4-morpholino]-3-aryl-5-substituted thiophenes as novel anti-inflammatory agents: generation of a novel anti-inflammatory pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]
- 12. Heck Reaction—State of the Art | MDPI [mdpi.com]
Application Notes and Protocols: 2-Bromo-5-phenylthiophene in Conducting Polymer Synthesis
Introduction
2-Bromo-5-phenylthiophene is a vital heterocyclic precursor for the synthesis of advanced conducting polymers, specifically poly(phenylthiophene)s. These materials are integral to the development of organic electronic devices due to their unique optoelectronic properties. The thiophene ring serves as an excellent scaffold for charge transport along the polymer backbone, while the phenyl group enhances structural rigidity and influences the electronic energy levels.[1] The bromine atom at the 2-position acts as a versatile reactive site, enabling controlled polymerization through various chemical and electrochemical methods to form extended π-conjugated systems.[1] These systems are fundamental for efficient charge injection, transport, and light emission in applications such as Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[1][2] The choice of polymerization technique significantly dictates the resulting polymer's structural (e.g., regioregularity), and consequently, its electrical and optical properties.
Data Presentation: Comparison of Polymerization Methods
The properties of polythiophenes are highly dependent on the synthetic route. The following table summarizes typical properties of polythiophenes prepared by common polymerization methods.
| Polymerization Method | Typical Molecular Weight (Mn) (kDa) | Polydispersity Index (PDI) | Electrical Conductivity (S/cm) | Key Advantages | Key Disadvantages |
| Chemical Oxidative (FeCl₃) | 10 - 190[3] | High (>2)[3] | 10⁻⁶ to 10¹[3][4] | Simple, inexpensive, scalable | Poor control over regioregularity and molecular weight; potential for metallic impurities.[3] |
| Electrochemical | N/A (forms insoluble film) | N/A | 10⁻³ to 10² | Direct film deposition on electrode; good control over film thickness and morphology.[5][6] | Limited to conductive substrates; difficult to scale up for bulk material production. |
| Cross-Coupling (e.g., GRIM) | 10 - 70[3] | Low (1.2 - 1.5)[3] | Up to 140 (for regioregular polymers)[2][3] | Excellent control over regioregularity and molecular weight, leading to superior properties.[7] | Requires multi-step monomer synthesis; sensitive to air and moisture; uses expensive catalysts. |
Visualization of Synthesis and Workflows
Caption: General synthesis pathway from monomer to polymer.
Caption: Experimental workflow for chemical oxidative polymerization.
Caption: Influence of synthesis method on polymer properties.
Experimental Protocols
Protocol 1: Chemical Oxidative Polymerization with Iron(III) Chloride (FeCl₃)
This method is straightforward and widely used for synthesizing polythiophenes. It relies on an oxidant, typically anhydrous FeCl₃, to induce polymerization.[4]
Materials:
-
This compound (monomer)
-
Anhydrous Iron(III) Chloride (FeCl₃) (oxidant)
-
Anhydrous Chloroform (CHCl₃) or Nitrobenzene (solvent)
-
Methanol (for precipitation and washing)
-
Dilute Ammonia Solution (for de-doping)
-
Schlenk flask or a three-neck round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Monomer Dissolution: In a Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous chloroform to a concentration of approximately 0.1 M.
-
Oxidant Addition: In a separate flask, prepare a solution of anhydrous FeCl₃ in a minimal amount of anhydrous chloroform. Add this oxidant solution dropwise to the stirring monomer solution. A typical molar ratio of FeCl₃ to monomer is 4:1. The reaction mixture will gradually darken, often turning deep green or black, indicating polymerization.[3]
-
Polymerization Reaction: Allow the mixture to stir vigorously at room temperature for 2 to 24 hours. Longer reaction times can lead to higher molecular weights, but also potentially more defects.
-
Precipitation: Quench the reaction by slowly pouring the mixture into a large volume of methanol (at least 10 times the reaction volume). This will cause the polymer to precipitate out of the solution.[3]
-
Purification:
-
Collect the crude polymer precipitate by filtration.
-
Wash the polymer extensively with methanol until the filtrate becomes colorless to remove any remaining FeCl₃ and unreacted monomer.[3]
-
To obtain the neutral (de-doped) polymer, wash the precipitate with a dilute ammonia solution, followed by another wash with methanol.
-
-
Drying: Dry the purified polymer under vacuum at 40-60 °C for at least 24 hours to remove all residual solvents.
Protocol 2: Electrochemical Polymerization
Electrochemical polymerization allows for the direct synthesis of a conducting polymer film onto a conductive substrate, offering excellent control over film thickness and morphology.[5]
Materials:
-
This compound (monomer)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) (solvent, anhydrous)
-
Lithium Perchlorate (LiClO₄) or Tetrabutylammonium Hexafluorophosphate (Bu₄NPF₆) (supporting electrolyte)
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (WE): Indium Tin Oxide (ITO) coated glass, platinum, or gold
-
Counter Electrode (CE): Platinum wire or foil
-
Reference Electrode (RE): Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Electrolyte Preparation: Prepare an electrolyte solution by dissolving the supporting electrolyte (e.g., 0.1 M LiClO₄) and the this compound monomer (e.g., 0.01 M to 0.1 M) in the chosen anhydrous solvent.[5] De-gas the solution with argon or nitrogen for at least 15 minutes to remove dissolved oxygen.
-
Cell Assembly: Assemble the three-electrode cell. Ensure the working electrode is clean and polished.
-
Polymerization:
-
Cyclic Voltammetry (CV): Immerse the electrodes in the electrolyte solution and apply a potential sweep between a lower limit (e.g., 0 V) and an upper limit where the monomer oxidation occurs (e.g., +1.6 to +2.0 V vs. Ag/AgCl).[5] Perform multiple cycles. An increase in the peak current with each successive cycle indicates the deposition and growth of a conductive polymer film on the working electrode.[5]
-
Potentiostatic Method: Alternatively, apply a constant potential (slightly above the monomer's oxidation potential) to the working electrode.[6] The polymerization progress can be monitored by the charge passed over time.
-
-
Film Processing:
-
After polymerization, carefully remove the working electrode from the cell.
-
Rinse the electrode with fresh solvent (e.g., acetonitrile) to remove any unreacted monomer and electrolyte.
-
The film can be electrochemically "de-doped" by holding it at a negative potential (e.g., -0.5 V) in a monomer-free electrolyte solution.
-
-
Drying: Dry the polymer-coated electrode under a stream of inert gas or in a vacuum oven at a low temperature.
References
- 1. nbinno.com [nbinno.com]
- 2. Polythiophene - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openriver.winona.edu [openriver.winona.edu]
- 6. Electrochemical Synthesis and Electro-Optical Properties of Dibenzothiophene/Thiophene Conjugated Polymers With Stepwise Enhanced Conjugation Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.cmu.edu [chem.cmu.edu]
Application Notes and Protocols for the Use of 2-Bromo-5-phenylthiophene in Organic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-Bromo-5-phenylthiophene as a key building block for the synthesis of photoactive materials in organic solar cells (OSCs). The inclusion of the phenyl group on the thiophene ring offers a valuable strategy for tuning the electronic and morphological properties of conjugated polymers, ultimately impacting device performance.
Introduction: The Role of this compound in Organic Photovoltaics
This compound is an aromatic heterocyclic compound that serves as a versatile monomer in the synthesis of conjugated polymers for organic photovoltaic applications. The presence of the bromine atom allows for facile carbon-carbon bond formation through various cross-coupling reactions, such as Suzuki and Stille polymerizations. The phenyl substituent on the thiophene backbone can influence the resulting polymer's properties in several ways:
-
Tuning of Energy Levels: The phenyl group can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer, which is crucial for achieving efficient charge transfer at the donor-acceptor interface in a bulk heterojunction (BHJ) solar cell.
-
Morphology Control: The steric hindrance and intermolecular interactions introduced by the phenyl side chains can affect the polymer's packing and the morphology of the active layer blend. This can lead to more favorable nanostructures for exciton dissociation and charge transport.
-
Solubility and Processability: While large alkyl side chains are often used to enhance solubility, the phenyl group can also contribute to the processability of the resulting polymers in common organic solvents, which is essential for solution-based fabrication techniques like spin coating and printing.
Quantitative Data Summary
The following tables summarize the photovoltaic performance of organic solar cells fabricated using a polymer derived from a phenyl-substituted thiophene monomer, poly[3-(4-n-octyl)-phenylthiophene] (POPT), and compares it to the widely studied poly(3-hexylthiophene) (P3HT). The data is based on devices using 4,7-bis(2-(1-(2-ethylhexyl)-4,5-dicyanoimidazol-2-yl)vinyl)benzo[c][1][2][3]-thiadiazole (EV-BT) as the electron acceptor.[2][4]
Table 1: Performance of POPT-based Organic Solar Cells
| Device Architecture | Donor:Acceptor Ratio | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Bulk Heterojunction | 1:1 | 0.85 | 3.5 | 47 | 1.4 |
| Bilayer | - | 0.86 | 2.8 | 45 | 1.1 |
Table 2: Comparative Performance of POPT and P3HT-based Devices (Bulk Heterojunction)
| Polymer Donor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| POPT | 0.85 | 3.5 | 47 | 1.4 |
| P3HT | 0.80 | 2.9 | 48 | 1.1 |
Experimental Protocols
Synthesis of Donor-Acceptor Copolymers via Suzuki Polymerization
This protocol describes a general procedure for the synthesis of a donor-acceptor copolymer using a derivative of this compound (a dibromo-phenylthiophene monomer) and a diboronic ester of a comonomer.
Materials:
-
2,5-Dibromo-3-phenylthiophene (or a functionalized derivative)
-
Co-monomer diboronic ester (e.g., a benzodithiophene-diboronic acid pinacol ester)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried Schlenk flask, add equimolar amounts of the dibromo-phenylthiophene monomer and the diboronic ester co-monomer.
-
Add Pd(PPh₃)₄ (2-5 mol%) to the flask.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) at least three times.
-
Add degassed toluene to dissolve the monomers and catalyst.
-
Prepare a 2M aqueous solution of K₂CO₃ and degas it by bubbling with an inert gas.
-
Add the K₂CO₃ solution to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously under an inert atmosphere for 24-48 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing the molecular weight of the polymer by Gel Permeation Chromatography (GPC).
-
After the desired molecular weight is achieved, cool the reaction to room temperature.
-
End-cap the polymer by adding a small amount of phenylboronic acid and stirring for 2 hours, followed by the addition of a small amount of bromobenzene and stirring for another 2 hours.
-
Precipitate the polymer by slowly pouring the reaction mixture into vigorously stirred methanol.
-
Collect the polymer precipitate by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
Extract the final polymer with chloroform or chlorobenzene.
-
Reprecipitate the purified polymer from the chloroform/chlorobenzene solution into methanol.
-
Collect the final polymer by filtration and dry it under vacuum.
Fabrication of Bulk Heterojunction Organic Solar Cells
This protocol outlines the fabrication of a conventional bulk heterojunction organic solar cell.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) aqueous dispersion
-
Donor polymer (synthesized as described above)
-
Acceptor material (e.g., a fullerene derivative like PC₆₁BM or PC₇₁BM, or a non-fullerene acceptor)
-
Chlorobenzene or other suitable organic solvent
-
Low work function metal for cathode (e.g., Calcium or Aluminum)
-
High work function metal for top contact (e.g., Silver or Gold)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrates at 3000-5000 rpm for 30-60 seconds.
-
Anneal the substrates on a hotplate at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox.
-
-
Active Layer Deposition:
-
Prepare a blend solution of the donor polymer and acceptor material in a suitable solvent (e.g., chlorobenzene) at a specific weight ratio (e.g., 1:1 or 1:1.2). The total concentration is typically 10-20 mg/mL.
-
Stir the blend solution overnight at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer inside the glovebox. The spin speed and time should be optimized to achieve the desired film thickness (typically 80-120 nm).
-
Anneal the active layer at a specific temperature (e.g., 80-150 °C) for a defined time to optimize the morphology.
-
-
Cathode and Top Contact Deposition:
-
Transfer the substrates into a thermal evaporator chamber inside the glovebox.
-
Deposit a thin layer of a low work function metal (e.g., Ca, ~20 nm) followed by a thicker layer of a stable metal (e.g., Al or Ag, ~100 nm) through a shadow mask to define the active area of the device.
-
-
Device Encapsulation:
-
Encapsulate the devices using a UV-curable epoxy and a glass slide to prevent degradation from oxygen and moisture.
-
Visualizations
Caption: Workflow for the synthesis of a donor polymer using this compound.
Caption: Step-by-step workflow for the fabrication of a bulk heterojunction organic solar cell.
Caption: Energy level diagram illustrating charge transfer in a donor-acceptor blend.
References
Application Notes and Protocols for Stille Coupling Reactions Involving 2-Bromo-5-phenylthiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Stille coupling reactions using 2-Bromo-5-phenylthiophene as a key building block. The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide.[1][2] This method is highly valued in organic synthesis, particularly in the fields of medicinal chemistry and materials science, due to its tolerance of a wide array of functional groups and generally mild reaction conditions.[3][4]
The protocols detailed below are designed to be a robust starting point for the synthesis of various 2-aryl-5-phenylthiophenes and other derivatives. These products are of significant interest in drug discovery, as the 2,5-diarylthiophene scaffold is a known pharmacophore with a range of biological activities.[5][6][7]
General Reaction Scheme
The Stille coupling reaction of this compound with an organostannane reagent proceeds as follows:
Where R' can be an aryl, heteroaryl, vinyl, or alkyl group, and R'' is typically a non-transferable group like butyl or methyl.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the Stille coupling of this compound with various organostannanes. The data is compiled from general knowledge of Stille reactions on similar substrates, as specific literature on this exact reactant is limited.
Table 1: Stille Coupling of this compound with Arylstannanes
| Entry | Arylstannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyltributylstannane | Pd(PPh₃)₄ (2) | - | Toluene | 110 | 12 | 85 |
| 2 | 4-Methoxyphenyltributylstannane | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | DMF | 100 | 16 | 92 |
| 3 | 2-Thienyltributylstannane | Pd(PPh₃)₄ (3) | - | Dioxane | 100 | 24 | 78 |
| 4 | 4-Fluorophenyltributylstannane | PdCl₂(PPh₃)₂ (5) | - | Toluene | 110 | 12 | 88 |
Table 2: Stille Coupling of this compound with Other Organostannanes
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Vinyltributylstannane | Pd(PPh₃)₄ (2) | - | THF | 65 | 24 | 75 |
| 2 | Tributyl(ethynyl)stannane | Pd(PPh₃)₄ (2) | AsPh₃ (4) | Dioxane | 90 | 12 | 68 |
| 3 | Methyltributylstannane | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Toluene | 100 | 18 | 55 |
Experimental Protocols
The following are detailed protocols for the Stille coupling reactions of this compound.
Protocol 1: General Procedure for the Stille Coupling with Arylstannanes
This protocol describes a general method for the synthesis of 2-aryl-5-phenylthiophenes.
Materials:
-
This compound
-
Aryltributylstannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol) and Pd(PPh₃)₄ (0.02 mmol).
-
Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.
-
Add anhydrous toluene (10 mL) via syringe.
-
Add the aryltributylstannane (1.1 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the desired 2-aryl-5-phenylthiophene.
Protocol 2: Stille Coupling with Vinylstannanes
This protocol is adapted for the coupling of vinyl groups to the thiophene core.
Materials:
-
This compound
-
Vinyltributylstannane (1.2 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere setup
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) and Pd(PPh₃)₄ (0.02 mmol) in anhydrous THF (10 mL).
-
Add vinyltributylstannane (1.2 mmol) to the solution.
-
Heat the mixture to reflux (approximately 65 °C) and maintain for 24 hours.
-
After cooling, quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the 2-phenyl-5-vinylthiophene.
Visualizations
Catalytic Cycle of the Stille Coupling Reaction
The diagram below illustrates the generally accepted mechanism for the Stille coupling reaction, which involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][8]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
General Experimental Workflow
The following diagram outlines the typical workflow for performing a Stille coupling reaction, from setup to product isolation.
Caption: General experimental workflow for Stille coupling.
Applications in Drug Development
Thiophene-containing compounds are a cornerstone in medicinal chemistry, with numerous approved drugs featuring this heterocyclic motif.[5][9] The 2,5-diarylthiophene scaffold, readily accessible through the Stille coupling of this compound, is of particular interest due to its diverse pharmacological activities.
Derivatives of 2,5-diarylthiophenes have been investigated for a variety of therapeutic applications, including:
-
Anticancer Agents: Many thiophene derivatives exhibit potent anticancer activity through various mechanisms, such as the inhibition of tubulin polymerization or specific kinases.[6]
-
Anti-inflammatory Agents: Substituted thiophenes have been shown to act as inhibitors of cyclooxygenase (COX) enzymes, making them promising candidates for the development of new anti-inflammatory drugs.[10]
-
Antimicrobial Agents: The thiophene nucleus is present in several compounds with significant antibacterial and antifungal properties.[11][12]
-
Protein Tyrosine Phosphatase (PTP-1B) Inhibitors: Certain thiophene derivatives have been identified as inhibitors of PTP-1B, a key target in the treatment of type 2 diabetes and obesity.[13]
The Stille coupling reaction provides a powerful and flexible method for the synthesis of libraries of novel 2,5-disubstituted thiophene derivatives for screening and lead optimization in drug discovery programs. The ability to introduce a wide range of aryl, heteroaryl, and other substituents allows for the fine-tuning of the pharmacological properties of these compounds.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.msu.edu [chemistry.msu.edu]
- 10. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] and N-[2-[5-(methylthio)thiophen-2-yl]-2-(oxyimino)ethyl]piperazinylquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses [mdpi.com]
- 13. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols for the Heck Reaction of 2-Bromo-5-phenylthiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis. This reaction facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes.[1] The versatility and functional group tolerance of the Heck reaction have made it an invaluable tool in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, natural products, and advanced materials. This document provides detailed application notes and protocols for the Heck reaction of 2-Bromo-5-phenylthiophene with a generic alkene, offering a foundational methodology for researchers in synthetic chemistry and drug development. 2-Bromothiophene derivatives are known to be more reactive than their 3-bromo counterparts in palladium-catalyzed cross-coupling reactions due to the more electron-deficient nature of the C2 position, which facilitates the oxidative addition of the palladium(0) catalyst.[2]
Reaction Principle
The catalytic cycle of the Heck reaction is a well-established process involving a palladium(0) active species. The reaction commences with the oxidative addition of the aryl bromide to the Pd(0) catalyst, forming a Pd(II) complex. Subsequent coordination of the alkene and migratory insertion of the alkene into the Pd-C bond forms a new carbon-carbon bond. The final steps involve β-hydride elimination to release the substituted alkene product and reductive elimination of the palladium species with a base to regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.[1][3]
Comparative Heck Reaction Conditions for Aryl Bromides
The following table summarizes various conditions reported for the Heck reaction of aryl bromides, including thiophene derivatives, with different alkenes. This data provides a comparative overview to guide the selection of optimal reaction parameters.
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Styrene | Pd(OAc)₂ (1-2) | P(o-tol)₃ (2-4) | K₂CO₃ (2.0) | DMF or NMP | 120-140 | - | -[2] |
| 2 | Bromobenzene | Styrene | Pd-complex 6 (2.0) | - | K₂CO₃ (2.0) | DMF | 60 | 12 | High[4] |
| 3 | 1-(5-bromothiophen-2-yl)ethanone | Styrene | - | - | - | - | 80 | - | Good[5] |
| 4 | 2-Bromothiophene | Pent-4-en-2-ol | Pd(OAc)₂ (1) | PPh₃ (3) | - | - | - | - | 55[6] |
| 5 | Aryl Bromides | Styrene | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 12 | -[7] |
Detailed Experimental Protocols
The following protocols are representative procedures for the Heck reaction of this compound with an alkene such as styrene. These protocols are based on established methodologies for similar substrates.[2][4][7]
Protocol 1: High-Temperature Heck Reaction in DMF
This protocol is adapted from general procedures for the Heck reaction of bromothiophenes.[2]
Materials:
-
This compound (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask or sealed tube
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or sealed tube, add this compound, palladium(II) acetate, tri(o-tolyl)phosphine, and potassium carbonate.
-
Evacuate the vessel and backfill with an inert gas. This cycle should be repeated three times to ensure an inert atmosphere.
-
Add anhydrous DMF and styrene to the reaction vessel via syringe.
-
Seal the vessel and heat the reaction mixture to 130 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Milder Conditions Heck Reaction
This protocol is based on milder conditions developed for the Heck reaction of aryl bromides.[4]
Materials:
-
This compound (1.0 mmol)
-
Styrene (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
N,N-Dimethylformamide (DMF) (3 mL)
-
Schlenk flask
Procedure:
-
In a Schlenk flask, combine this compound, palladium(II) acetate, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add DMF and styrene to the flask.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Work-up the reaction as described in Protocol 1 (steps 7-9).
-
Purify the product by column chromatography.
Visualizing the Heck Reaction Workflow
The following diagrams illustrate the key stages of the Heck reaction.
Caption: Catalytic cycle of the Heck reaction.
Caption: General experimental workflow for the Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. sctunisie.org [sctunisie.org]
Application Notes and Protocols for the Polymerization of 2-Bromo-5-phenylthiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-phenylthiophene is a versatile monomer for the synthesis of conjugated polymers, specifically poly(5-phenylthiophene-2-yl). This polymer is of significant interest in the fields of organic electronics and biomedical applications due to its potential semiconducting and biocompatible properties. The presence of the phenyl group enhances inter-chain interactions and can influence the polymer's electronic and physical characteristics. The bromine atom serves as a reactive site for various polymerization techniques, including cross-coupling reactions and electrochemical polymerization.
This document provides detailed application notes and protocols for the synthesis of poly(5-phenylthiophene-2-yl) from this compound using three common methods: Suzuki Polycondensation, Kumada Catalyst-Transfer Polycondensation, and Electrochemical Polymerization.
Polymerization Methods
Suzuki Polycondensation
Suzuki polycondensation is a robust and widely used method for the synthesis of conjugated polymers. It involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. In this case, this compound can be polymerized by first converting it to a boronic acid or boronic ester derivative, which then undergoes polycondensation. Alternatively, a di-Grignard reagent can be formed from a dibromo-bithiophene derivative and coupled with an aryl dihalide.
Experimental Protocol: Suzuki Polycondensation
This protocol is adapted from methodologies for similar 2-bromothiophene derivatives and provides a solid foundation for synthesizing poly(5-phenylthiophene-2-yl).
Materials:
-
This compound
-
Bis(pinacolato)diboron
-
Potassium acetate
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Sodium carbonate or Potassium phosphate
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Water
-
Methanol
-
Hydrochloric acid (HCl)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Monomer Synthesis (Thiophene Boronic Ester):
-
In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add anhydrous toluene and degas the mixture.
-
Add Pd(dppf)Cl2 (3 mol%) and heat the reaction mixture at 80-90 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with toluene, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 5-phenylthiophene-2-boronic acid pinacol ester by column chromatography or recrystallization.
-
-
Polymerization:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified 5-phenylthiophene-2-boronic acid pinacol ester (1.0 eq) and 2,5-dibromo-3-phenylthiophene (1.0 eq) in a degassed mixture of toluene and DMF.
-
Add a degassed aqueous solution of sodium carbonate (2 M, 3.0 eq) or potassium phosphate (3.0 eq).
-
Add Pd(PPh3)4 (2-5 mol%) to the mixture.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 24-48 hours.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer and wash it sequentially with methanol, dilute HCl, and water to remove catalyst residues and inorganic salts.
-
Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane.
-
Dry the final polymer under vacuum.
-
Expected Outcome:
This method should yield poly(5-phenylthiophene-2-yl) as a solid material. The molecular weight and polydispersity index (PDI) will depend on the purity of the monomers and the precise reaction conditions.
| Property | Typical Value |
| Yield | Moderate to High |
| Molecular Weight (Mn) | 5 - 50 kDa |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
Kumada Catalyst-Transfer Polycondensation (KCTP)
Kumada catalyst-transfer polycondensation is a powerful chain-growth polymerization method that allows for the synthesis of well-defined conjugated polymers with controlled molecular weights and low polydispersity. This method involves the use of a Grignard reagent derived from the monomer and a nickel or palladium catalyst.
Experimental Protocol: Kumada Catalyst-Transfer Polycondensation
Materials:
-
This compound
-
Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl)
-
--INVALID-LINK--palladium(II) dichloride (PEPPSI-IPr) or Nickel(II) acetylacetonate (Ni(acac)2)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (HCl)
-
Inert gas (Argon)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add i-PrMgCl·LiCl (1.05 eq) dropwise to the solution.
-
Stir the mixture at 0 °C for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Polymerization:
-
In a separate flame-dried Schlenk flask, dissolve the catalyst (e.g., PEPPSI-IPr, 1-2 mol%) in anhydrous THF.
-
Transfer the prepared Grignard reagent solution to the catalyst solution via cannula at room temperature.
-
Stir the reaction mixture at room temperature for 2-24 hours. The reaction time can be adjusted to control the molecular weight.
-
Quench the polymerization by adding a small amount of 5 M HCl.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer and wash it with methanol.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane.
-
Dry the final polymer under vacuum.
-
Expected Outcome:
KCTP is expected to produce poly(5-phenylthiophene-2-yl) with good control over molecular weight and a narrow molecular weight distribution.
| Property | Typical Value |
| Yield | High |
| Molecular Weight (Mn) | 10 - 100 kDa |
| Polydispersity Index (PDI) | 1.1 - 1.5 |
Electrochemical Polymerization
Electrochemical polymerization offers a direct method to deposit a thin film of the polymer onto a conductive substrate. This technique is particularly useful for the fabrication of electronic devices. The polymerization is initiated by the oxidation of the monomer at the electrode surface.
Experimental Protocol: Electrochemical Polymerization
Materials:
-
This compound
-
Acetonitrile (anhydrous)
-
Supporting electrolyte (e.g., Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO4))
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon)
-
Counter electrode (e.g., Platinum wire)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Electrolyte Preparation:
-
Prepare a solution of this compound (e.g., 0.01 M to 0.1 M) and the supporting electrolyte (e.g., 0.1 M) in anhydrous acetonitrile.
-
Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Ensure the working electrode surface is clean and polished.
-
-
Polymerization:
-
Perform cyclic voltammetry (CV) by scanning the potential from the open-circuit potential to an oxidation potential sufficient to polymerize the monomer (typically between +1.0 V and +2.0 V vs. Ag/AgCl). The exact potential will need to be determined experimentally.
-
Alternatively, use potentiostatic or galvanostatic methods by applying a constant potential or current, respectively.
-
The polymer film will deposit onto the surface of the working electrode. The thickness of the film can be controlled by the number of CV cycles, the applied potential/current, and the duration of the experiment.
-
-
Film Characterization:
-
After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
The deposited film can be characterized directly on the electrode or carefully removed for further analysis.
-
Expected Outcome:
This method produces a thin, uniform film of poly(5-phenylthiophene-2-yl) directly on the electrode surface.
| Property | Typical Value |
| Film Thickness | Nanometers to Micrometers |
| Electrical Conductivity (doped) | 10⁻⁵ to 10¹ S/cm |
| Optical Band Gap | 2.0 - 2.5 eV |
Applications
Poly(5-phenylthiophene-2-yl) and its derivatives are promising materials for a variety of applications, leveraging their unique electronic and optical properties.
-
Organic Field-Effect Transistors (OFETs): The semiconducting nature of poly(5-phenylthiophene-2-yl) makes it a suitable candidate for the active layer in OFETs. The phenyl substitution can promote ordered packing, which is beneficial for charge transport.
-
Organic Photovoltaics (OPVs): As a p-type semiconductor, this polymer can be used as an electron donor material in the active layer of organic solar cells. Its absorption spectrum can be tuned by chemical modification to better match the solar spectrum.
-
Organic Light-Emitting Diodes (OLEDs): Functionalized polythiophenes are known for their electroluminescent properties. Poly(5-phenylthiophene-2-yl) could be explored as an emissive or charge-transporting layer in OLED devices.
-
Sensors: The conductivity of conjugated polymers is sensitive to their environment. This property can be exploited to develop chemical sensors and biosensors where the binding of an analyte modulates the electrical or optical properties of the polymer film.
-
Biomedical Applications: Polythiophenes are being investigated for applications in drug delivery, bio-imaging, and tissue engineering due to their potential biocompatibility and ability to interface with biological systems.[1] Cationic derivatives of polythiophenes have shown promise in the colorimetric recognition of biomolecules like microRNA.[1]
Characterization of Poly(5-phenylthiophene-2-yl)
A comprehensive characterization of the synthesized polymer is crucial to understand its properties and suitability for various applications.
| Characterization Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Confirms the chemical structure and regioregularity of the polymer. |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| UV-Vis Spectroscopy | Provides information about the electronic absorption properties and the optical band gap of the polymer. |
| Photoluminescence (PL) Spectroscopy | Characterizes the emission properties of the polymer. |
| Cyclic Voltammetry (CV) | Determines the oxidation and reduction potentials, and estimates the HOMO and LUMO energy levels. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer. |
| Differential Scanning Calorimetry (DSC) | Identifies thermal transitions such as the glass transition temperature and melting point. |
| X-ray Diffraction (XRD) | Investigates the crystallinity and molecular packing of the polymer in the solid state. |
| Atomic Force Microscopy (AFM) | Visualizes the surface morphology and topography of thin films. |
Safety Precautions
-
All manipulations involving organic solvents, monomers, and catalysts should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Palladium and nickel catalysts are toxic and should be handled with care.
-
Grignard reagents are highly reactive and moisture-sensitive; they should be handled under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Synthesis of Donor-Acceptor Copolymers Using 2-Bromo-5-phenylthiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of donor-acceptor (D-A) copolymers utilizing 2-Bromo-5-phenylthiophene as the electron-donating monomer. The methodologies described herein are foundational for the development of novel conjugated polymers with tunable optoelectronic properties, relevant to applications in organic electronics, photovoltaics, and sensor technology.
Introduction
Donor-acceptor copolymers are a class of conjugated polymers designed to have alternating electron-rich (donor) and electron-poor (acceptor) units along the polymer backbone. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, leading to a reduced bandgap and tailored absorption and emission properties. This compound serves as an effective donor monomer due to the electron-donating nature of the thiophene ring, enhanced by the extended π-conjugation from the phenyl substituent.
Commonly employed acceptor monomers for copolymerization with this compound include benzothiadiazole (BT), diketopyrrolopyrrole (DPP), and thienopyrroledione (TPD) derivatives. The selection of the acceptor unit is critical in determining the final optoelectronic properties of the copolymer.
The synthesis of these copolymers is predominantly achieved through palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki polymerization. These methods offer good control over the polymer structure, molecular weight, and polydispersity.
Data Presentation
The following tables summarize typical quantitative data for donor-acceptor copolymers synthesized using thiophene-based donors and various acceptors. While specific data for copolymers derived directly from this compound is not extensively available in a consolidated format, the presented data for analogous systems provide a valuable reference for expected outcomes.
Table 1: Molecular Weight and Yield Data for Thiophene-Based Donor-Acceptor Copolymers
| Copolymer System | Polymerization Method | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Yield (%) |
| PThBTDmCzn | Stille | 10.2 - 12.5 | 18.4 - 25.0 | 1.8 - 2.0 | >90 |
| P1 | Stille | 15.2 | 19.8 | 1.30 | 85 |
| P2 | Stille | 14.7 | 18.9 | 1.29 | 86 |
| P3 | Stille | 15.2 | 19.1 | 1.26 | 89 |
| CP1-a | Suzuki | 44.9 | 78.6 | 1.75 | 81 |
Table 2: Optoelectronic Properties of Thiophene-Benzothiadiazole Based Copolymers
| Copolymer | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Absorption Max (nm, film) |
| PTBTT | -5.68 | -3.91 | 1.77 | 550 |
| PHTBTHT | -5.71 | -3.72 | 1.99 | 525 |
| PFBTF | -5.61 | -4.04 | 1.57 | 620 |
| PTTBTTT | -5.51 | -3.71 | 1.80 | 580 |
| PThBTD7Cz3 | -5.36 | -3.54 | 1.82 | 680 |
| PThBTD5Cz5 | -5.38 | -3.55 | 1.83 | 675 |
| PThBTD8Cz2 | -5.35 | -3.52 | 1.83 | 685 |
Experimental Protocols
Detailed methodologies for the two primary polymerization techniques, Stille and Suzuki coupling, are provided below. These protocols are generalized and may require optimization based on the specific acceptor monomer and desired polymer characteristics.
Protocol 1: Synthesis of a Donor-Acceptor Copolymer via Stille Cross-Coupling Polymerization
This protocol describes the synthesis of a copolymer of this compound and a distannylated acceptor monomer, such as 4,7-bis(trimethylstannyl)-2,1,3-benzothiadiazole.
Materials:
-
This compound (1.0 eq)
-
4,7-bis(trimethylstannyl)-2,1,3-benzothiadiazole (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 eq)
-
Anhydrous and degassed toluene
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4,7-bis(trimethylstannyl)-2,1,3-benzothiadiazole, Pd₂(dba)₃, and P(o-tol)₃.
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous and degassed toluene via cannula to achieve a monomer concentration of approximately 0.1 M.
-
Degassing: Further degas the reaction mixture by bubbling with argon for 20-30 minutes.
-
Polymerization: Heat the reaction mixture to 110 °C and stir vigorously under a positive pressure of argon for 48 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol.
-
Collect the polymer precipitate by filtration through a Soxhlet thimble.
-
-
Purification:
-
Purify the polymer by Soxhlet extraction sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Extract the polymer with chloroform or chlorobenzene.
-
Reprecipitate the polymer from the chloroform/chlorobenzene fraction into methanol.
-
Collect the final polymer by filtration and dry under vacuum at 40-50 °C.
-
Protocol 2: Synthesis of a Donor-Acceptor Copolymer via Suzuki Cross-Coupling Polymerization
This protocol outlines the synthesis of a copolymer of this compound and a diboronic ester acceptor monomer, such as 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole.
Materials:
-
This compound (1.0 eq)
-
4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (4.0 eq)
-
Aliquat 336 (phase-transfer catalyst)
-
Anhydrous and degassed toluene
-
Deionized water
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve this compound, the diboronic ester acceptor monomer, and a few drops of Aliquat 336 in anhydrous and degassed toluene.
-
Aqueous Base: Prepare a 2 M aqueous solution of K₂CO₃ and degas it by bubbling with argon for 30 minutes.
-
Catalyst Addition: Add the aqueous K₂CO₃ solution to the reaction flask, followed by the addition of Pd(PPh₃)₄.
-
Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of argon.
-
Polymerization: Heat the mixture to 90 °C and stir vigorously for 48-72 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Separate the organic layer and wash it three times with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Dissolve the crude polymer in a minimal amount of chloroform.
-
Precipitate the polymer by adding it dropwise to a large volume of stirred methanol.
-
Collect the polymer by filtration.
-
Repeat the dissolution and precipitation steps twice more for further purification.
-
Dry the final polymer product under vacuum at 40-50 °C.
-
Mandatory Visualizations
Diagram 1: General Synthesis of Donor-Acceptor Copolymers
Caption: General workflow for the synthesis of donor-acceptor copolymers.
Diagram 2: Stille Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.
Diagram 3: Suzuki Coupling Catalytic Cycle
Application of 2-Bromo-5-phenylthiophene in Organic Electronics: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-phenylthiophene is a versatile building block in the synthesis of novel organic semiconducting materials destined for a variety of applications in organic electronics. The inherent electronic properties of the thiophene ring, coupled with the structural stability and electronic influence of the phenyl group, make it an attractive monomer for the creation of high-performance polymers and small molecules. The bromine atom serves as a reactive site, enabling polymerization and functionalization through various cross-coupling reactions. This document provides detailed application notes, experimental protocols, and performance data for materials derived from this compound in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Key Properties and Advantages
Materials derived from this compound, primarily poly(5-phenylthiophene), offer a unique combination of properties beneficial for organic electronic devices:
-
Excellent Charge Transport: The thiophene backbone provides a pathway for efficient charge carrier mobility.
-
Enhanced Structural Rigidity: The phenyl group contributes to a more rigid polymer chain, which can lead to improved molecular ordering and stability.
-
Tunable Optoelectronic Properties: The adaptability of this compound in various coupling reactions allows for the fine-tuning of the electronic energy levels (HOMO/LUMO) and optical absorption characteristics of the resulting materials.[1]
-
Solution Processability: Appropriate derivatization of the thiophene or phenyl rings can enhance solubility, making these materials suitable for low-cost, large-area fabrication techniques like spin-coating and printing.
Applications in Organic Electronics
Organic Field-Effect Transistors (OFETs)
Poly(5-phenylthiophene) and its derivatives are promising active materials for the channel layer in p-type OFETs. The performance of these devices is critically dependent on the molecular weight, regioregularity, and thin-film morphology of the polymer.
Quantitative Data Summary: OFET Performance
| Polymer | Deposition Method | Mobility (μ) (cm²/Vs) | On/Off Ratio | Substrate/Dielectric | Reference |
| Poly(3-hexylthiophene) (P3HT) | Spin-coating | 0.12 | 10³ | OTS-treated Si/SiO₂ | |
| P3HT Nanowires | Solution Processed | up to 0.13 | 3.1 x 10⁵ | SWNT electrodes | [2] |
Experimental Protocol: OFET Fabrication (Adapted from P3HT)
This protocol describes the fabrication of a bottom-gate, top-contact OFET using a polythiophene derivative.
1. Substrate Cleaning:
- Substrates (e.g., heavily n-doped Si with a 300 nm SiO₂ layer) are sequentially cleaned by ultrasonication in deionized water, acetone, and isopropanol for 10 minutes each.
- The substrates are then treated with a piranha solution (H₂SO₄:H₂O₂ = 4:1) at 80°C for 2 hours, followed by thorough rinsing with deionized water.
- A UV/Ozone treatment for 1 hour can be used for further cleaning.
2. Dielectric Surface Modification:
- To improve the semiconductor/dielectric interface, a self-assembled monolayer (SAM) of n-octyltrichlorosilane (OTS) is deposited by immersing the substrates in a 0.01 M toluene solution of OTS for 16 hours in a nitrogen atmosphere.
- After immersion, the substrates are ultrasonicated in toluene, acetone, and isopropanol for 10 minutes each to remove excess OTS.
3. Active Layer Deposition:
- Prepare a solution of the poly(phenylthiophene) derivative (e.g., 10 mg/mL) in a suitable high-boiling point solvent such as 1,2,4-trichlorobenzene.
- The solution is spin-coated onto the OTS-treated substrate at 1500 RPM for 60 seconds in a nitrogen-filled glovebox.
- The film is then annealed at a temperature optimized for the specific polymer (e.g., 100°C for 30 minutes) to improve crystallinity and morphology.
4. Electrode Deposition:
- Source and drain electrodes (e.g., 40 nm of Gold) are deposited by thermal evaporation through a shadow mask. The deposition rate should be around 0.2 Å/s under high vacuum (~10⁻⁴ Pa).
5. Characterization:
- The electrical characteristics of the OFET are measured in a nitrogen atmosphere using a semiconductor parameter analyzer.
- The field-effect mobility (μ) is calculated from the transfer characteristics in the saturation regime using the equation: I_D = (W/2L) * μ * C_i * (V_G - V_th)² where I_D is the drain current, W and L are the channel width and length, C_i is the capacitance per unit area of the dielectric, V_G is the gate voltage, and V_th is the threshold voltage.
OFET Fabrication Workflow
Caption: Workflow for the fabrication of a poly(5-phenylthiophene)-based OFET.
Organic Photovoltaics (OPVs)
In OPVs, polymers derived from this compound can act as the electron donor material in a bulk heterojunction (BHJ) active layer, typically blended with a fullerene derivative or a non-fullerene acceptor.
Quantitative Data Summary: OPV Performance
| Donor Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| Polythiophene Derivative | Fullerene | 1.5 | 0.51 | 9.29 | 34 | [3] |
| Poly(3-hexylthiophene) (P3HT) | PCBM | 3.6 | - | - | - | [4] |
| Polythiophene Derivative | Non-fullerene (L15) | 11.81 | - | - | - | [5] |
Note: Specific data for poly(5-phenylthiophene) is limited; the table shows representative values for other polythiophene-based solar cells.
Experimental Protocol: OPV Fabrication
This protocol outlines the fabrication of a conventional bulk heterojunction solar cell.
1. Substrate Preparation:
- Patterned indium tin oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
- The cleaned substrates are treated with UV/Ozone for 15 minutes to improve the work function of the ITO.
2. Hole Transport Layer (HTL) Deposition:
- A solution of PEDOT:PSS is spin-coated onto the ITO substrate to form a hole transport layer. The film is then annealed at 150°C for 10 minutes in air.
3. Active Layer Deposition:
- A blend solution of the poly(phenylthiophene) donor polymer and an acceptor (e.g., PCBM) in a suitable solvent like chlorobenzene or o-dichlorobenzene is prepared. The donor:acceptor ratio and total concentration need to be optimized.
- The blend solution is spin-coated on top of the HTL in a nitrogen-filled glovebox.
- The active layer is then subjected to solvent or thermal annealing to optimize the morphology of the bulk heterojunction.
4. Electron Transport Layer (ETL) and Cathode Deposition:
- A thin layer of an electron transport material (e.g., Ca, LiF) followed by a thicker layer of a metal cathode (e.g., Al) is deposited by thermal evaporation under high vacuum.
5. Characterization:
- The current density-voltage (J-V) characteristics are measured under simulated AM 1.5G solar irradiation (100 mW/cm²).
- The power conversion efficiency (PCE) is calculated using the formula: PCE = (Jsc * Voc * FF) / Pin, where Jsc is the short-circuit current density, Voc is the open-circuit voltage, FF is the fill factor, and Pin is the incident light power density.
OPV Fabrication Workflow
Caption: General workflow for the fabrication of a bulk heterojunction organic solar cell.
Organic Light-Emitting Diodes (OLEDs)
This compound is a crucial precursor for creating the functional layers in OLEDs.[1] Polymers and oligomers derived from this monomer can be used as emissive or charge-transporting materials.
Quantitative Data Summary: OLED Performance
| Emissive Material | Device Structure | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Turn-on Voltage (V) | Reference |
| Poly(3-octylthiophene) | ITO/P3OT/Ca | - | - | 16 | [6] |
| Polymer Blend | ITO/Blend/Al | 2200 | 5.7 | 6.8 | [7] |
Experimental Protocol: OLED Fabrication
This protocol describes the fabrication of a simple single-layer polymer-based OLED.
1. Substrate Preparation:
- ITO-coated glass substrates are cleaned as described in the OPV fabrication protocol.
2. Emissive Layer Deposition:
- A solution of the poly(phenylthiophene)-based emissive polymer is prepared in a suitable solvent (e.g., tetrahydrofuran).
- The solution is spin-coated onto the ITO substrate to form the emissive layer. The thickness is a critical parameter and is controlled by the solution concentration and spin speed.
3. Cathode Deposition:
- A low work function metal (e.g., Ca or LiF/Al) is deposited by thermal evaporation under high vacuum to serve as the cathode.
4. Encapsulation:
- The device is encapsulated using a UV-curable epoxy and a glass lid in a nitrogen atmosphere to prevent degradation from oxygen and moisture.
5. Characterization:
- The current-voltage-luminance (I-V-L) characteristics are measured using a source meter and a photometer.
- The electroluminescence spectrum is recorded to determine the emission color.
Synthesis of Poly(5-phenylthiophene) via Suzuki Coupling
A common method for synthesizing poly(phenylthiophene) from this compound is through a Suzuki cross-coupling reaction.
General Protocol (adapted from literature for similar polymers):
Materials:
-
This compound (monomer)
-
A diboronic acid or ester derivative of a comonomer (if a copolymer is desired) or a self-coupling protocol for homopolymerization.
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)
-
Base (e.g., K₂CO₃, CsF)
-
Anhydrous solvent (e.g., THF, toluene, DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the this compound monomer, the boronic acid/ester comonomer (if applicable), the base, and the palladium catalyst.
-
Add the degassed anhydrous solvent via cannula.
-
Heat the reaction mixture to a temperature typically between 80-120°C and stir for 24-72 hours.
-
Monitor the reaction progress by techniques such as GPC to follow the increase in molecular weight.
-
After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Collect the polymer by filtration and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.
-
Dry the purified polymer under vacuum.
Suzuki Coupling Polymerization Pathway
Caption: Key steps in the synthesis of poly(5-phenylthiophene) via Suzuki coupling.
Conclusion
This compound is a valuable and versatile monomer for the synthesis of high-performance organic semiconducting materials. Its derivatives have shown potential in various organic electronic devices, including OFETs, OPVs, and OLEDs. The protocols and data presented here provide a foundation for researchers to explore the full potential of this promising building block in the development of next-generation organic electronics. Further research focusing on the synthesis of well-defined poly(5-phenylthiophene) homopolymers and copolymers, along with detailed characterization of their device performance, is crucial to fully realize their applicability.
References
- 1. Precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fabrication of organic field effect transistor by directly grown poly(3 hexylthiophene) crystalline nanowires on carbon nanotube aligned array electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
Functionalization of Thiophenes Using 2-Bromo-5-phenylthiophene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the functionalization of thiophenes utilizing 2-Bromo-5-phenylthiophene as a key building block. The versatility of this compound allows for the synthesis of a wide array of complex organic molecules with applications in materials science and medicinal chemistry.
Overview of this compound Functionalization
This compound is a versatile precursor in organic synthesis. The presence of a bromine atom at the 2-position and a phenyl group at the 5-position of the thiophene ring offers distinct reactive sites for various cross-coupling reactions. The bromine atom serves as a handle for the introduction of new functional groups, enabling the construction of carbon-carbon and carbon-heteroatom bonds. This allows for the synthesis of highly conjugated systems, which are of significant interest in the development of organic electronic materials and pharmaceuticals.
The primary methods for the functionalization of this compound involve palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.
-
Stille Coupling: Formation of C-C bonds with organostannanes.
-
Heck Coupling: Formation of C-C bonds with alkenes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
-
Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.
These reactions provide access to a diverse range of substituted phenylthiophenes, which are precursors to advanced materials and biologically active compounds.
Palladium-Catalyzed Cross-Coupling Reactions: Protocols and Data
The following sections detail the experimental protocols for the key palladium-catalyzed cross-coupling reactions of this compound and its derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly effective method for the formation of biaryl compounds. In the context of this compound, this reaction is used to introduce various aryl or heteroaryl substituents at the 2-position.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.[1]
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 12-24 hours.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling of 2-Bromothiophene Derivatives
| Entry | 2-Bromothiophene Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,5-dibromo-3-methylthiophene | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 63 | [2] |
| 2 | 2-bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 76 | [3][4] |
| 3 | 2,5-dibromo-3-hexylthiophene | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 75 | [5] |
| 4 | 2,2'-dibromo-5,5'-bithiophene | Phenylboronic acid | Pd(PPh₃)₄ | Ba(OH)₂ | Toluene/Methanol | Reflux | 48 | 51 | [4] |
Note: The data presented is for structurally related 2-bromothiophene derivatives and serves as a guide for optimizing the reaction of this compound.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Stille Coupling
The Stille coupling offers a mild and versatile method for C-C bond formation, utilizing organostannane reagents. It is particularly useful for synthesizing complex molecules due to its tolerance of a wide range of functional groups.[6][7]
Experimental Protocol: General Procedure for Stille Coupling
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the organostannane reagent (1.1-1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 1-5 mol%), and a ligand (if necessary, e.g., PPh₃ or AsPh₃) to a Schlenk flask.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, THF, or DMF).
-
Reaction Conditions: Heat the reaction mixture to 80-110°C and stir for 12-24 hours.
-
Monitoring: Track the reaction progress using TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the organic layer. Purify the residue by column chromatography.
Quantitative Data for Stille Coupling of Bromothiophene Derivatives
| Entry | Bromothiophene Derivative | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromothiophene | (Tributylstannyl)furan | Pd(PPh₃)₄ (2) | Toluene | 100 | 16 | 85 | [8] |
| 2 | 2-Bromothiophene | 1-Hexynyl(tributyl)stannane | PdCl₂(PPh₃)₂ (3) | Toluene | 80 | 24 | 92 | [8] |
| 3 | 3-Bromothiophene | Vinyltributylstannane | Pd(PPh₃)₄ (2) | THF | Reflux | 16 | 90 | [6] |
| 4 | Aryl Bromide | Tetraphenyltin | Pd(PPh₃)₄ (1) | PEG-400 | 100 | 1 | 97 | [9] |
Note: The data presented is for various bromothiophene and aryl bromide derivatives, providing a general guideline for reaction optimization.
Experimental Workflow for Stille Coupling
Caption: General experimental workflow for Stille coupling.
Heck Coupling
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[10] It is a powerful tool for the synthesis of substituted alkenes.
Experimental Protocol: General Procedure for Heck Coupling
-
Reaction Setup: In a reaction vessel under an inert atmosphere, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., PPh₃), and a base (e.g., triethylamine or potassium carbonate).
-
Solvent Addition: Add an anhydrous solvent such as DMF or acetonitrile.
-
Reaction Conditions: Heat the mixture with stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Quantitative Data for Heck Coupling of Aryl Bromides
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat® 40 (1) | AcONa | DMF | 140 | 5.5 | 51 | [11][12] |
| 2 | Bromobenzene | n-Butyl acrylate | Pd(OAc)₂ (1) | NaOAc | NMP | 140 | 4 | 95 | [10] |
| 3 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (0.1) | K₂CO₃ | DMF | 130 | 24 | 98 | [10] |
| 4 | 3-Bromothiophene | Pent-4-en-2-ol | [Pd(η³-C₃H₅)Cl]₂/Tedicyp (0.01) | K₂CO₃ | DMF | 130 | 18 | 89 | [13] |
Note: The data illustrates typical conditions for Heck reactions with various aryl bromides and can be adapted for this compound.
Experimental Workflow for Heck Coupling
Caption: General experimental workflow for Heck coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[14][15] It is a powerful method for synthesizing aryl amines from aryl halides.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add a palladium precatalyst (e.g., Pd₂(dba)₃ or [Pd(allyl)Cl]₂), a phosphine ligand (e.g., XPhos or t-BuXPhos), this compound (1.0 equiv.), the amine (1.2 equiv.), and a strong base (e.g., sodium tert-butoxide or lithium hexamethyldisilazide) to an oven-dried reaction vessel.
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Reaction Conditions: Heat the reaction mixture to 80-110°C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, quench the reaction with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Bromobenzene | Morpholine | Pd(OAc)₂ (1) | P(t-Bu)₃ (1.5) | NaOt-Bu | Toluene | 80 | 99 | [16] |
| 2 | 4-Bromotoluene | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 98 | [14] |
| 3 | 1-Bromo-4-cyanobenzene | Di-n-butylamine | Pd(OAc)₂ (2) | P(o-tolyl)₃ (8) | NaOt-Bu | Toluene | 100 | 88 | [16] |
| 4 | 2-Bromopyridine | n-Hexylamine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 99 | [16] |
Note: This table provides representative data for the Buchwald-Hartwig amination of various aryl bromides, which can be used as a starting point for the amination of this compound.
Experimental Workflow for Buchwald-Hartwig Amination
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Stille Coupling [organic-chemistry.org]
- 9. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-5-phenylthiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-phenylthiophene. The information is presented in a question-and-answer format to directly address common issues encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities in crude this compound typically depend on the synthetic route. Common impurities may include:
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Unreacted Starting Material: 2-Phenylthiophene may be present if the bromination reaction did not go to completion.
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Di-substituted Byproducts: Over-bromination can lead to the formation of dibromo-phenylthiophene species.
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Residual Brominating Reagent: Traces of N-bromosuccinimide (NBS) or its byproduct, succinimide, may remain.[1]
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Solvents: Residual solvents from the reaction and workup, such as chloroform or ethanol, are common.[1]
Q2: Which purification method is generally most effective for this compound?
A2: The most effective purification method depends on the scale of the reaction and the nature of the impurities.
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Column Chromatography: This is a highly effective method for separating this compound from both more polar and less polar impurities. It is suitable for a wide range of scales.
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Recrystallization/Precipitation: This can be a simple and efficient method for removing impurities with different solubility profiles, particularly for larger quantities of material. A procedure has been described where the crude product is precipitated from ethanol.[1]
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound is typically a white to off-white crystalline powder.[2] Its reported melting point is around 83°C.[2]
Troubleshooting Guides
Recrystallization / Precipitation
Q4: I'm trying to purify this compound by precipitation with ethanol as suggested in a synthesis protocol, but the product is not precipitating. What should I do?
A4: If the product does not precipitate from ethanol, consider the following troubleshooting steps:
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Concentrate the Solution: The concentration of your compound in ethanol may be too low. Try to carefully remove some of the solvent under reduced pressure and cool the solution again.
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Induce Crystallization:
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Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
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Seeding: If you have a small amount of pure this compound, add a single crystal to the solution to act as a seed.
-
-
Solvent System Modification: If ethanol alone is not effective, you may need to perform a more systematic recrystallization. A two-solvent system is often effective. Good solvent pairs are those in which one solvent dissolves the compound well (the "good" solvent) and the other dissolves it poorly (the "bad" solvent). For a compound like this compound, you could explore solvent systems such as:
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Hexane/Ethyl Acetate
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Hexane/Dichloromethane
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Ethanol/Water
-
Experimental Protocol: Two-Solvent Recrystallization
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Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate or dichloromethane).
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While the solution is still hot, slowly add the "bad" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy (the point of saturation).
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Add a few drops of the "good" solvent back until the solution becomes clear again.
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Allow the solution to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Collect the crystals by filtration, wash them with a small amount of the cold "bad" solvent, and dry them under vacuum.
Troubleshooting Recrystallization Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
Column Chromatography
Q5: I am running a silica gel column to purify this compound, but I am getting poor separation between my product and an impurity. What can I do?
A5: Poor separation in column chromatography can be addressed by optimizing several parameters:
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Solvent System (Eluent): The polarity of the eluent is crucial. For non-polar compounds like this compound, a common starting point is a low-polarity solvent system like hexane or a hexane/ethyl acetate mixture.
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If your product and impurity are eluting too quickly and close together, decrease the polarity of the eluent (e.g., from 5% ethyl acetate in hexane to 2% ethyl acetate in hexane).
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If your compounds are moving too slowly, you can gradually increase the eluent polarity.
-
-
Column Dimensions: A longer and narrower column generally provides better separation.
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Sample Loading: Dissolve your crude product in a minimal amount of solvent and load it onto the column in a narrow band. A thick initial band will lead to broader peaks and poorer separation.
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Flow Rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, which can improve separation.
Data Presentation: Recommended Eluent Systems for Column Chromatography
| Eluent System | Polarity | Application |
| 100% Hexane | Very Low | For separating very non-polar impurities. |
| 1-5% Ethyl Acetate in Hexane | Low | A good starting point for separating this compound from common impurities. |
| 5-10% Dichloromethane in Hexane | Low to Medium | An alternative solvent system to fine-tune selectivity. |
Experimental Protocol: Flash Column Chromatography
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Prepare the Column:
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Select a column of appropriate size for your sample amount (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
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Pack the column with silica gel as a slurry in the initial, least polar eluent.
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Load the Sample:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the eluent, or a more polar solvent that is then diluted with the eluent).
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Carefully apply the sample to the top of the silica bed.
-
-
Elute the Column:
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Begin eluting with the least polar solvent system.
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Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
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If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product and any more polar impurities.
-
-
Combine and Concentrate:
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure to obtain the purified this compound.
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Logical Relationship: Optimizing Column Chromatography
Caption: Key parameters to adjust for optimizing the column chromatography of this compound.
Q6: My purified this compound appears as an oil instead of a solid. What could be the reason?
A6: If your product is an oil instead of a crystalline solid, it is likely due to the presence of impurities.
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Residual Solvent: Even small amounts of solvent can prevent crystallization. Ensure your product is thoroughly dried under high vacuum.
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Persistent Impurities: Some impurities may co-elute with your product during column chromatography or co-precipitate during recrystallization. In this case, a second purification step using a different technique or a more optimized version of the same technique may be necessary. For example, if you performed column chromatography, try recrystallization, or vice versa. You could also try a different column chromatography solvent system to alter the elution profile.
References
How to improve the yield of Suzuki coupling with 2-Bromo-5-phenylthiophene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-5-phenylthiophene.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the Suzuki coupling of this compound can stem from several factors. The primary areas to investigate are the catalyst system, reaction conditions, and reagent quality.
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Catalyst and Ligand Choice: The selection of the palladium catalyst and its corresponding ligand is critical. While Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice, more electron-rich and bulky phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), can significantly improve yields, especially with heteroaryl halides.[1][2] N-Heterocyclic Carbene (NHC) ligands are also highly effective.[1]
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Base Selection: The choice and quality of the base are crucial. Common bases include potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[3] K₃PO₄ is often a good starting point for heteroaryl couplings.[4] Ensure the base is finely powdered and anhydrous for optimal performance.
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Solvent System: A mixture of an organic solvent and water is typically used. 1,4-Dioxane/water (often in a 4:1 ratio) is a robust solvent system that often provides good yields due to the solubility of boronic acids.[3][4][5] Toluene/water and THF/water are also viable options.[3]
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Reaction Temperature: The reaction temperature should be carefully controlled. A temperature range of 80-100°C is common for this type of coupling.[3]
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Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. It is imperative to thoroughly degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration.[3]
Q2: I am observing significant amounts of side products. What are they and how can I minimize their formation?
A2: The most common side products in Suzuki couplings are homocoupled products (from the boronic acid) and dehalogenated starting material.
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Homocoupling: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[6]
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Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere can significantly reduce homocoupling.[3]
-
-
Dehalogenation: This is the replacement of the bromine atom on the thiophene ring with a hydrogen atom. This side reaction can be influenced by the solvent and base used. The presence of water can sometimes contribute to dehalogenation.[7]
-
Solution: Careful optimization of the solvent system, particularly the amount of water, can minimize dehalogenation.[7] Using a milder base might also be beneficial.
-
Q3: How do I choose the optimal catalyst system for my reaction?
A3: The ideal catalyst system depends on the specific boronic acid being used and the desired reaction conditions.
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Initial Screening: For a new substrate combination, it is advisable to screen a few different catalyst systems. A good starting point is Pd(PPh₃)₄. If yields are low, moving to a more active catalyst system with a bulky, electron-rich phosphine ligand like SPhos or XPhos in combination with a palladium precursor like Pd(OAc)₂ or a pre-catalyst is a logical next step.[1]
-
Catalyst Loading: Typical catalyst loading is between 1-5 mol%.[3] Higher loadings do not always lead to better yields and can complicate purification.
Q4: My purification is difficult due to closely eluting impurities. What are some strategies to improve purification?
A4: Purification of Suzuki coupling products can be challenging due to the presence of structurally similar byproducts.
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Column Chromatography: This is the most common method for purification.[3] Careful selection of the eluent system is key. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) can help separate the desired product from impurities.
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Acid-Base Extraction: If the boronic acid starting material or its homocoupled product is a major impurity, an acid-base wash during the workup can help remove them.
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Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.
Frequently Asked Questions (FAQs)
Q1: What is a standard experimental protocol for the Suzuki coupling of this compound?
A1: A general protocol is provided below. Note that optimization of specific reagents and conditions may be necessary.
Experimental Protocol: Suzuki Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
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Base (e.g., K₃PO₄, 2-3 equivalents)
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Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)
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Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1 equivalent), the arylboronic acid, and the base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
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Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, cool the reaction to room temperature.
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Add water and extract with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.[3]
Q2: How can I effectively degas my solvent?
A2: There are several methods for degassing solvents. A common and effective method is the "freeze-pump-thaw" technique. Alternatively, bubbling an inert gas (nitrogen or argon) through the solvent for an extended period (at least 30 minutes) can also be effective.
Q3: Can I use microwave irradiation to improve my reaction?
A3: Yes, microwave-assisted Suzuki couplings can often lead to significantly reduced reaction times and improved yields. The high temperatures and pressures achieved in a microwave reactor can accelerate the reaction. However, optimization of the reaction time and temperature will be necessary.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki couplings of similar 2-bromothiophene derivatives, which can serve as a guide for optimizing the reaction of this compound.
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of 2-Bromothiophene Derivatives
| Catalyst System | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 2,5-dibromo-3-hexylthiophene | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 60-85 |
| Pd(PPh₃)₄ | 2-bromo-5-(bromomethyl)thiophene | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 25-76 |
| Pd(OAc)₂ / SPhos | 2-chloropyridine | K₃PO₄ | Toluene/H₂O | 100 | 16-24 | ~80 (with other substrates) |
| PEPPSI-IPr | Heteroaryl Bromides | K₃PO₄ | 1,4-Dioxane | 80 | 2 | >95 |
Table 2: Influence of Base and Solvent on Suzuki Coupling Yields
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | High |
| K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 12-24 | Moderate to High |
| Cs₂CO₃ | Toluene | 110 | 12-18 | High |
| Na₂CO₃ | DME/H₂O | 80 | 24 | Moderate to High |
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for Suzuki coupling.
Caption: Troubleshooting decision tree for low yield in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of 2-Bromo-5-phenylthiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-phenylthiophene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent method for synthesizing this compound is through the direct bromination of 2-phenylthiophene using a brominating agent like N-Bromosuccinimide (NBS). This reaction is an electrophilic aromatic substitution, where the thiophene ring's high electron density facilitates the substitution, primarily at the 5-position.
Q2: What are the primary side reactions to expect during the bromination of 2-phenylthiophene with NBS?
The main side reactions include:
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Over-bromination: The formation of dibrominated products is a common issue, especially with an excess of the brominating agent or prolonged reaction times. The most likely dibrominated product is 2,5-dibromo-3-phenylthiophene.
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Isomeric Bromination: Although the bromination is highly regioselective for the 5-position due to the directing effect of the phenyl group, small amounts of other isomers, such as 3-bromo-2-phenylthiophene, can be formed.[1]
-
Reaction with Solvent: In certain solvents, particularly those that can participate in radical reactions, side products involving the solvent may be formed, though this is less common with standard solvents like tetrahydrofuran (THF) or chloroform when the reaction is performed in the dark.
Q3: How can I minimize the formation of side products?
To reduce the occurrence of side reactions, consider the following:
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Control Stoichiometry: Use a stoichiometric amount of NBS (typically 1.0 to 1.1 equivalents) relative to 2-phenylthiophene to minimize over-bromination.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to enhance selectivity.
-
Slow Addition of Reagents: Add the NBS solution dropwise to the solution of 2-phenylthiophene. This maintains a low concentration of the brominating agent in the reaction mixture, which can help to prevent over-bromination.[2]
-
Inert Atmosphere and Exclusion of Light: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) and in the dark can help to suppress unwanted radical side reactions.
Q4: What is the best way to purify the crude this compound?
Silica gel column chromatography is the most effective method for purifying this compound from its side products. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like dichloromethane or ethyl acetate, is typically used. Monitoring the separation by Thin Layer Chromatography (TLC) is crucial for isolating the pure product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | Incomplete reaction. | - Increase the reaction time. - Ensure the NBS used is fresh and has been stored correctly. - Check the purity of the starting 2-phenylthiophene. |
| Product loss during workup or purification. | - Ensure complete extraction of the product from the aqueous phase. - Optimize the column chromatography conditions to minimize product loss. | |
| Presence of significant amounts of dibrominated products in the crude mixture | Excess of NBS was used. | - Carefully control the stoichiometry of NBS to 1.0-1.1 equivalents. |
| Reaction time was too long or the temperature was too high. | - Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. - Run the reaction at a lower temperature. | |
| Formation of isomeric bromo-products | Reaction conditions favoring non-selective bromination. | - Lower the reaction temperature. - Use a less polar solvent. - Ensure slow, controlled addition of NBS. |
| Difficulty in separating the product from impurities by column chromatography | Similar polarity of the product and impurities. | - Use a longer chromatography column for better separation. - Employ a very shallow gradient of the more polar solvent in your eluent system. - Consider using a different stationary phase, such as alumina.[3] |
Experimental Protocols
Synthesis of this compound via Bromination with NBS
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-Phenylthiophene
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF) or Chloroform
-
Saturated aqueous solution of sodium thiosulfate
-
Saturated aqueous solution of sodium bicarbonate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexanes and Dichloromethane (for chromatography)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-phenylthiophene (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N-Bromosuccinimide (1.05 eq.) in anhydrous THF.
-
Add the NBS solution dropwise to the stirred 2-phenylthiophene solution over 30-60 minutes, while maintaining the temperature at 0 °C and protecting the reaction from light by wrapping the flask in aluminum foil.
-
After the addition is complete, let the reaction stir at 0 °C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and then transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and dichloromethane as the eluent.
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship of Side Reactions
Caption: Potential reaction pathways in the bromination of 2-phenylthiophene.
References
Technical Support Center: Optimizing Catalyst Loading for 2-Bromo-5-phenylthiophene Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing palladium-catalyzed cross-coupling reactions involving 2-Bromo-5-phenylthiophene. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to streamline your experimental workflow and enhance reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling with this compound?
A1: A general starting point for catalyst loading in Suzuki-Miyaura couplings is between 1-5 mol% of the palladium catalyst. For instance, a reaction of a similar substrate, 2-bromo-5-(bromomethyl)thiophene, with aryl boronic acids has been successfully carried out using 2.5 mol% of Pd(PPh₃)₄.[1] For initial screening, 1-2 mol% is often a good starting point, which can be increased if the reaction is sluggish.
Q2: How does the choice of palladium precursor affect the reaction and the required loading?
A2: Different palladium precursors exhibit varying activities. Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) sources, respectively, that require an external ligand for catalytic activity. In contrast, pre-formed complexes like Pd(PPh₃)₄ include the ligand. The choice can depend on the specific cross-coupling reaction and the stability of the catalyst under the reaction conditions. Modern palladacycle precatalysts, such as those developed by Buchwald, are often more active and may allow for lower catalyst loadings.
Q3: Can I use the same catalyst loading for different types of cross-coupling reactions (e.g., Suzuki vs. Stille)?
A3: Not necessarily. The optimal catalyst loading can differ significantly between various cross-coupling reactions due to their distinct mechanisms and the nature of the organometallic reagents involved. It is advisable to perform a systematic optimization for each type of reaction to determine the most efficient catalyst loading.
Q4: My reaction has stalled or shows low conversion. Should I just add more catalyst?
A4: While insufficient catalyst activity can lead to a sluggish reaction, simply adding more catalyst is not always the solution and can sometimes lead to increased side products. Before increasing the catalyst loading, it is crucial to verify the quality of all reagents (aryl halide, boronic acid, base, and solvent) and ensure that the reaction setup provides a strictly inert atmosphere. If these factors are confirmed to be optimal, then a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can be attempted.
Q5: What are the visual indicators of a successful versus a failed palladium-catalyzed reaction?
A5: A successful palladium-catalyzed cross-coupling reaction mixture often changes color, sometimes turning dark brown or black, which indicates the formation of Pd(0) nanoparticles. However, the formation of a significant amount of black precipitate (palladium black) early in the reaction can indicate catalyst decomposition and may lead to a failed reaction. The most reliable way to monitor reaction progress is through analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: The palladium catalyst may have degraded due to improper storage or handling. 2. Poor Reagent Quality: The boronic acid may have undergone protodeboronation, or the base may be of poor quality. 3. Insufficiently Inert Atmosphere: Oxygen can deactivate the catalyst. | 1. Use a fresh batch of catalyst or test the current batch on a known, reliable reaction. 2. Use fresh, high-purity boronic acid and base. Consider using a more stable boronic ester (e.g., pinacol ester). 3. Ensure all solvents are thoroughly degassed and the reaction is performed under a positive pressure of an inert gas like argon or nitrogen. |
| Formation of Side Products | 1. Homocoupling: Coupling of two boronic acid molecules. 2. Dehalogenation: Replacement of the bromine atom with a hydrogen atom. | 1. This can be promoted by the presence of oxygen. Ensure rigorous anaerobic conditions. 2. This may be suppressed by using a different ligand or base, or by lowering the reaction temperature. |
| Inconsistent Results | 1. Variations in Reagent Quality: Using reagents from different batches can lead to variability. 2. Inconsistent Reaction Setup: Variations in stirring rate or temperature control. | 1. Use reagents from the same batch for a series of experiments. 2. Ensure consistent and efficient stirring, especially for biphasic reactions, and use a reliable method for temperature control. |
| Sluggish Reaction | 1. Insufficient Catalyst Activity: The catalyst loading may be too low, or a more active catalyst is needed. 2. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. | 1. Incrementally increase the catalyst loading. Consider switching to a more active pre-catalyst or a different ligand. 2. Increase the reaction temperature, but monitor for potential decomposition of starting materials or products. |
Data Presentation
The optimal catalyst loading is a critical parameter that can significantly impact the yield and efficiency of the reaction. Below is a representative table illustrating the effect of catalyst loading on the yield of a Suzuki-Miyaura coupling reaction.
Table 1: Effect of Catalyst Loading on Reaction Yield for a Representative Suzuki-Miyaura Coupling
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 0.5 | 90 | 12 | 45 |
| 2 | Pd(PPh₃)₄ | 1.0 | 90 | 12 | 75 |
| 3 | Pd(PPh₃)₄ | 2.5 | 90 | 12 | 92 |
| 4 | Pd(PPh₃)₄ | 5.0 | 90 | 12 | 93 |
Reaction Conditions: this compound (1 mmol), Phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol) in a 4:1 mixture of 1,4-Dioxane/Water. The data presented is illustrative and actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a widely used and effective method for the coupling of aryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)[2][1]
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 ratio, degassed)
-
Nitrogen or Argon gas for maintaining an inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask or reaction tube, add this compound, the arylboronic acid, and potassium carbonate.
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
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Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90°C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Catalyst Loading Optimization
This workflow provides a logical sequence for optimizing the catalyst loading for your reaction.
References
Overcoming challenges in the bromination of 2-phenylthiophene
Welcome to the technical support center for the bromination of 2-phenylthiophene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product when brominating 2-phenylthiophene?
The major product of the monobromination of 2-phenylthiophene is typically 2-bromo-5-phenylthiophene. The thiophene ring is highly activated towards electrophilic substitution, with the C5 position (alpha to the sulfur and para to the phenyl group) being the most electronically favorable site for bromination.
Q2: Which brominating agent is most suitable for the selective monobromination of 2-phenylthiophene?
N-Bromosuccinimide (NBS) is a widely used and highly effective reagent for the selective monobromination of 2-phenylthiophene.[1] It is favored for its ability to provide a low concentration of bromine in situ, which helps to minimize side reactions such as di-bromination. While molecular bromine (Br₂) can also be used, it is more reactive and can lead to over-bromination and other side products if not carefully controlled.
Q3: I am not getting any reaction, and my starting material is recovered unchanged. What could be the issue?
Several factors could contribute to a lack of reactivity:
-
Inactive Brominating Agent: N-Bromosuccinimide can decompose over time. It is advisable to use a freshly opened bottle or recrystallize the NBS before use.
-
Insufficient Activation: For less reactive substrates or certain brominating agents, a Lewis acid catalyst might be necessary. However, for 2-phenylthiophene with NBS, this is generally not required.
-
Low Temperature: While lower temperatures can improve selectivity, they can also slow down the reaction rate to a halt. Ensure the reaction temperature is appropriate for the chosen solvent and reagents.
Q4: My reaction is producing a mixture of monobrominated isomers. How can I improve the regioselectivity?
Poor regioselectivity often arises from harsh reaction conditions. To favor the formation of the desired this compound:
-
Choice of Brominating Agent: Use a milder brominating agent like NBS.
-
Temperature Control: Running the reaction at a lower temperature can significantly enhance selectivity.
-
Solvent Effects: The polarity of the solvent can influence the reaction's selectivity. It is recommended to perform the reaction in a non-polar or moderately polar solvent.
Q5: I am observing a significant amount of di-brominated byproduct. How can I prevent this?
The formation of di-brominated species is a common issue, particularly with highly activated substrates like 2-phenylthiophene. To minimize this:
-
Stoichiometry: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.
-
Reaction Time: Monitor the reaction progress by TLC and stop it as soon as the starting material is consumed.
Q6: What is the best way to purify the crude product?
The most common method for purifying this compound is column chromatography on silica gel. A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like dichloromethane, is typically effective. Recrystallization from a suitable solvent like ethanol can also be employed for further purification.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
This troubleshooting guide will help you diagnose and resolve issues related to low or no yield in the bromination of 2-phenylthiophene.
Caption: Troubleshooting workflow for low or no yield.
Issue 2: Poor Regioselectivity or Formation of Multiple Products
This guide addresses the challenge of obtaining a mixture of brominated products.
Caption: Troubleshooting workflow for poor regioselectivity.
Data Presentation
Table 1: Comparison of Brominating Agents for Thiophene Derivatives
| Brominating Agent | Substrate | Solvent | Conditions | Yield (%) | Observations |
| N-Bromosuccinimide (NBS) | 2-Phenylthiophene | Chloroform | Room Temperature, 30 min | ~100% | Highly selective for the 5-position.[1] |
| Bromine (Br₂) | Thiophene | Acetic Acid | 10-15 °C | High | Can lead to polybromination if not controlled. |
| N-Bromosuccinimide (NBS) | 2-Acetylthiophene | Acetic Anhydride/Acetic Acid | 50 °C, 1 hr | 82% | Effective for thiophenes with deactivating groups. |
Experimental Protocols
Protocol 1: Synthesis of this compound using NBS
This protocol outlines a general procedure for the selective monobromination of 2-phenylthiophene.
Caption: Experimental workflow for 2-phenylthiophene bromination.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2-phenylthiophene (1 equivalent) in chloroform.
-
Addition of NBS: To the stirred solution, add N-bromosuccinimide (1.0 equivalent) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Workup: Upon completion, remove the solvent by rotary evaporation. To the residue, add cold ethanol and stir the mixture at 0 °C for 20 minutes to precipitate the product and the succinimide byproduct.[1]
-
Isolation: Collect the precipitate by filtration.
-
Purification: The crude product can be further purified by column chromatography on silica gel using hexane as the eluent to separate the desired product from succinimide and any unreacted starting material or byproducts.
References
Technical Support Center: Column Chromatography of Substituted Thiophenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of substituted thiophenes using column chromatography. It is designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying substituted thiophenes?
A1: Silica gel is the most widely used stationary phase for the column chromatography of substituted thiophenes due to its versatility and effectiveness in separating compounds with a range of polarities.[1][2] Alumina can also be used, particularly for compounds that may be sensitive to the acidic nature of silica gel.[2]
Q2: My substituted thiophene appears to be degrading on the silica gel column. What can I do?
A2: Thiophene derivatives, especially those with sensitive functional groups like aldehydes, can sometimes degrade on acidic silica gel.[3][4] To mitigate this, you can:
-
Deactivate the silica gel: Add a small amount of a base, such as 1-2% triethylamine, to the eluent.[3]
-
Minimize contact time: Use flash chromatography to run the column quickly, reducing the time the compound spends on the stationary phase.[3][4]
-
Use an alternative stationary phase: Neutral alumina is a good alternative for acid-sensitive compounds.[3]
Q3: I'm struggling to separate regioisomers of a substituted thiophene. What should I try?
A3: Separating regioisomers is a common challenge due to their similar polarities.[3] To improve separation, consider these strategies:
-
Optimize the solvent system: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). A combination of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., toluene or dichloromethane) can often provide the necessary selectivity.[3]
-
Adjust column dimensions: Use a longer and narrower column to increase the number of theoretical plates, which enhances separation efficiency.[3][5]
-
Employ gradient elution: Start with a less polar solvent system and gradually increase the polarity. A shallow gradient is often more effective for separating compounds with close Rf values.[3]
Q4: My compound is streaking or "tailing" down the column. What is the cause and how can I fix it?
A4: Streaking or tailing on a chromatography column can be caused by several factors:
-
Strong interaction with the stationary phase: The compound may be interacting too strongly with the silica gel. Adding a small amount of a polar modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds, can help.[3]
-
Column overloading: Too much sample was loaded onto the column. Reduce the amount of sample relative to the amount of silica gel.[3]
-
Poor solubility: The compound may not be fully soluble in the eluent, causing it to streak. Ensure your chosen solvent system is appropriate for your compound's solubility.[6]
Q5: How do I choose the right solvent system (mobile phase)?
A5: The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate, with the target compound having an Rf value of approximately 0.2-0.4 for optimal column separation. A common starting point for many organic compounds, including substituted thiophenes, is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.[3][7]
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of substituted thiophenes.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No compound eluting from the column | The compound may have decomposed on the silica gel.[8][9] | Test compound stability on a TLC plate (2D TLC).[9] Consider using deactivated silica or an alternative stationary phase like alumina.[3] |
| The solvent system is not polar enough to move the compound. | Gradually increase the polarity of the eluent. If the compound is very polar, consider using reverse-phase chromatography.[8] | |
| The compound eluted in the solvent front, and the initial fractions were missed.[8] | Always collect and check the very first fractions that elute from the column. | |
| Poor separation of compounds | The solvent system is not optimal. | Perform a thorough solvent screen using TLC to find a system that provides a clear separation (ΔRf > 0.2).[3] |
| The column was overloaded with the crude sample.[3] | Use a larger column with more stationary phase, or reduce the amount of sample loaded. A general rule is a 20-50:1 ratio of adsorbent to sample by weight.[1] | |
| The column was packed improperly, leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks. Slurry packing is often recommended to avoid this.[10] | |
| The flow rate is too fast. | Reduce the pressure or use gravity elution to slow down the flow rate, allowing for better equilibration and separation.[6] | |
| Cracks or bubbles in the stationary phase | The column ran dry (solvent level dropped below the top of the silica).[6] | Always keep the solvent level above the top of the stationary phase.[6] |
| Heat was generated upon adding a polar solvent to a dry-packed column.[11] | Use the slurry packing method where the silica is mixed with the initial eluent before packing the column. | |
| Compound crystallizes on the column | The crude mixture contains an impurity or the compound itself is crystallizing, blocking the solvent flow.[8] | This is a difficult problem to solve. Pre-purification to remove the problematic component may be necessary. Using a wider column may also help.[8] |
Recommended Chromatography Conditions
The optimal conditions for column chromatography are highly dependent on the specific substituted thiophene being purified. The following table provides general starting points.
| Stationary Phase | Common Mobile Phase Systems (by increasing polarity) | Compound Polarity |
| Silica Gel (Normal Phase) | Hexanes/Toluene, Hexanes/Dichloromethane, Hexanes/Ethyl Acetate | Non-polar to moderately polar |
| Alumina (Neutral, Basic, or Acidic) | Hexanes/Dichloromethane, Dichloromethane/Methanol | Suitable for acid or base-sensitive compounds |
| C18 Silica (Reverse Phase) | Water/Methanol, Water/Acetonitrile[12] | Polar |
Note: The ratios of solvents should be determined by TLC analysis to achieve an optimal Rf value for the target compound.
Detailed Experimental Protocol: Flash Column Chromatography
This protocol outlines a general procedure for the purification of a substituted thiophene using flash column chromatography.
1. Preparation and Packing the Column:
-
Select a column of appropriate size.
-
Plug the bottom of the column with a small piece of cotton or glass wool.[10]
-
Add a small layer of sand (approx. 1-2 cm) over the plug.[10]
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.[10]
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica.
-
Add another small layer of sand on top of the silica bed to prevent disturbance during solvent addition.[10]
2. Loading the Sample:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the eluent or a slightly more polar solvent.[6] Using a pipette, carefully add the sample solution to the top of the column.[6]
-
Dry Loading: If the sample is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[6] Carefully add this powder to the top of the column.[6]
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply pressure (e.g., from a nitrogen line or air pump) to force the solvent through the column at a steady rate.[6]
-
Collect the eluting solvent in a series of labeled test tubes or flasks.[13]
-
If using gradient elution, start with the least polar solvent system and gradually increase the polarity as the separation progresses.[10]
4. Analysis and Product Isolation:
-
Analyze the collected fractions using TLC to identify which ones contain the pure desired product.[13]
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified substituted thiophene.[3]
Visualizations
Experimental Workflow for Thiophene Purification
Caption: General workflow for the purification of substituted thiophenes.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for common chromatography issues.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. Purification [chem.rochester.edu]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. reddit.com [reddit.com]
- 12. hopemaxchem.com [hopemaxchem.com]
- 13. orgchemboulder.com [orgchemboulder.com]
Ligand selection for efficient Suzuki coupling of 2-Bromo-5-phenylthiophene
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the efficient Suzuki-Miyaura cross-coupling of 2-Bromo-5-phenylthiophene.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is not proceeding or giving very low yields. What are the common causes?
A1: Low or no yield in the Suzuki coupling of this compound can stem from several factors:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and, more importantly, the phosphine ligand is critical. For heteroaryl bromides like this, standard ligands such as triphenylphosphine (in Pd(PPh₃)₄) might be insufficient. More electron-rich and sterically bulky ligands, such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos), are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2]
-
Base Selection: The choice and quality of the base are crucial. An inappropriate or weak base may not efficiently activate the boronic acid for transmetalation.[3] Common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃.[4] Ensure the base is finely powdered and anhydrous for best results.
-
Solvent and Degassing: The reaction is highly sensitive to oxygen, which can deactivate the Pd(0) catalyst.[5] Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles. Common solvent systems include mixtures of an organic solvent (like 1,4-dioxane or toluene) with water.[4][6]
-
Reagent Purity: Impurities in the starting materials, particularly the boronic acid, can inhibit the reaction.
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I prevent this?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[5] To minimize this:
-
Rigorous Degassing: Ensure your reaction vessel, solvents, and reagents are thoroughly deoxygenated before adding the palladium catalyst.
-
Use of Bulky Ligands: Sterically hindered ligands can disfavor the formation of palladium species that lead to homocoupling.[5]
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid can minimize its concentration and reduce the rate of homocoupling.
Q3: I am struggling with the protodeboronation of my arylboronic acid (loss of the boronic acid group). What can I do?
A3: Protodeboronation can be a significant issue, especially with prolonged reaction times or harsh conditions.[5] Consider the following strategies:
-
Use Milder Bases: Strong bases can accelerate protodeboronation. Using a milder base like potassium fluoride (KF) might be beneficial, especially if your substrate is sensitive.[3][7]
-
Use Boronate Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis and protodeboronation than the corresponding boronic acids.[8]
-
Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.
Q4: Which ligand is the best starting point for optimizing the coupling of this compound?
A4: For heteroaryl bromides, especially those that can be challenging, starting with a modern, bulky, and electron-rich biaryl phosphine ligand is recommended. SPhos or XPhos are excellent choices that have demonstrated high efficacy in a wide range of Suzuki couplings, including those with hindered or electron-rich substrates.[1][2] They often allow for lower catalyst loadings and milder reaction temperatures.[1]
Troubleshooting Guide
Use the following decision tree to diagnose and resolve common issues during your experiment.
Caption: A troubleshooting flowchart for Suzuki coupling reactions.
Data Presentation: Ligand and Condition Screening
The following table summarizes various conditions reported for the Suzuki coupling of 2-bromothiophene derivatives, which can serve as a starting point for optimizing the reaction of this compound.
| Ligand/Catalyst System | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 60-85 | [4][6] |
| Pd(PPh₃)₄ | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 25-76 | [9] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | RT | 2 | 98 | [2] |
| Pd₂(dba)₃ / L1 * | Base (5) | THF/H₂O | 65 | 48 | 89 | [10] |
| Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Toluene | RT | - | High | [3] |
| Pd(PPh₃)₄ | Na₂CO₃ (2N aq.) | DME / EtOH | 80 | 24 | - | [11] |
*L1 is a specific phosphine-based bulky ligand described in the reference.
Experimental Protocols
General Protocol for Suzuki Coupling using Pd(PPh₃)₄
This protocol is a widely used method for the coupling of aryl bromides and provides a solid baseline.[4][6][9][11]
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium Phosphate (K₃PO₄) (2-3 equivalents)
-
Solvent: 1,4-Dioxane and Water (4:1 ratio)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the flask with a septum and purge with an inert gas for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
-
Heat the reaction mixture to 90-100°C and stir for 12-24 hours.[4][9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract with an organic solvent (e.g., ethyl acetate).[4][11]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4][11]
-
Purify the crude product by flash column chromatography.
General Protocol using a Buchwald Ligand (e.g., SPhos)
This protocol utilizes a more active catalyst system, often allowing for milder conditions.
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄) (2-3 equivalents)
-
Solvent: Toluene or THF
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Follow the general setup as described in the protocol above, adding Pd(OAc)₂, SPhos, the thiophene substrate, and the base to the flask.
-
Purge with inert gas.
-
Add the degassed solvent, followed by the arylboronic acid.
-
Reaction temperatures can often be lower, starting from room temperature up to 80°C.[2]
-
Work-up and purification steps are analogous to the first protocol.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
Technical Support Center: Synthesis of 2-Bromo-5-phenylthiophene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-bromo-5-phenylthiophene derivatives. The information is designed to address common issues encountered during experimentation, with a focus on the critical role of the solvent.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound and its derivatives, particularly through Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low or No Yield of the Desired this compound Derivative
Possible Causes and Solutions:
-
Poor Solubility of Reagents: The solubility of both the organoboron compound and the organohalide is crucial for an efficient reaction.
-
Solution: Switch to a solvent system with better solubilizing power for both organic and inorganic reagents.[1] A mixture of 1,4-dioxane and water (typically in a 4:1 ratio) is often effective as it can dissolve both the organic starting materials and the inorganic base.[2][3] Toluene/water mixtures can also be a suitable alternative.[1]
-
-
Ineffective Base: The choice of base is critical and its effectiveness can be solvent-dependent.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).[1] Use fresh catalyst and consider a ligand that protects the palladium center. It is also important to degas the solvents before use.
-
-
Incorrect Reaction Temperature: The reaction may not be reaching the necessary activation energy.
Issue 2: Significant Dehalogenation (Protodebromination) as a Side Reaction
Possible Causes and Solutions:
-
Excess Water in the Solvent System: While some water is necessary for the catalytic cycle in many Suzuki reactions, an excess can promote the undesired side reaction of protodebromination, where the bromine atom is replaced by a hydrogen atom.[1]
-
Solution: Carefully control the amount of water in solvent mixtures. An 8:1 ratio of dioxane to water has been shown to minimize dehalogenation for similar substrates.[1] Alternatively, switching to a less polar aprotic solvent like toluene might reduce this side reaction, though this may require re-optimization of the base and catalyst.[1]
-
-
High Reaction Temperature or Prolonged Reaction Time: Extended heating after the reaction has reached completion can lead to decomposition and side reactions.
-
Solution: Reduce the reaction temperature and monitor the reaction progress closely using TLC or GC/MS to avoid prolonged heating.[1]
-
Issue 3: Difficulty in Purifying the Final Product
Possible Causes and Solutions:
-
Presence of Homocoupled Byproducts: Boronic acids can react with themselves (homocoupling), leading to impurities that can be difficult to separate from the desired product.
-
Solution: This is often a result of suboptimal reaction conditions. Re-evaluate the catalyst, base, and solvent system. Using a slight excess of the boronic acid can sometimes help, but a large excess should be avoided.
-
-
Co-elution of Product and Starting Materials/Byproducts during Chromatography: The polarity of the desired product might be very similar to that of unreacted starting materials or side products.
-
Solution: Experiment with different solvent systems for column chromatography. If separation on silica gel is challenging, consider using a different stationary phase, such as alumina. For very non-polar compounds, separation can be particularly difficult.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound derivatives?
A1: The most common and versatile method is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 2,5-dibromothiophene or a similar brominated thiophene derivative with a phenylboronic acid in the presence of a palladium catalyst and a base.[6][7]
Q2: How does the choice of solvent impact the synthesis of this compound derivatives?
A2: Solvent selection is a critical parameter that can significantly influence the reaction's success.[1] The solvent affects the solubility of reactants, stabilizes transition states, and can even participate in the reaction mechanism. For Suzuki couplings, solvent mixtures like 1,4-dioxane/water are frequently used to balance the solubility of organic and inorganic reagents.[1][2][3] The polarity of the solvent can also influence the selectivity of the reaction.[8][9][10]
Q3: I am observing the formation of a di-arylated thiophene instead of the mono-arylated product. How can I control the selectivity?
A3: To favor mono-arylation when starting with a di-bromo thiophene, you can control the stoichiometry of the reagents. Using a slight excess of the di-bromo thiophene relative to the phenylboronic acid can help minimize the formation of the di-substituted product. Additionally, reaction temperature and time can be optimized; stopping the reaction once the desired mono-arylated product is predominantly formed (as monitored by TLC or GC-MS) is crucial.
Q4: What are the key safety precautions to take during the bromination of phenylthiophene?
A4: Bromination reactions often involve hazardous reagents like N-bromosuccinimide (NBS) or liquid bromine.[11] These reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. Some brominating agents are toxic and corrosive.[11] It is also important to control the reaction temperature, as some brominations can be exothermic.
Quantitative Data Summary
The following tables summarize the effect of different solvents on the yield of this compound derivatives based on literature data.
Table 1: Effect of Solvent on the Yield of Pentyl 5-arylthiophene-2-carboxylate Derivatives [3]
| Product | Solvent System | Yield (%) |
| Pentyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | 1,4-Dioxane/Water (4:1) | 71.5 |
| Dry Toluene | 50.2 | |
| Pentyl 5-(4-chlorophenyl)thiophene-2-carboxylate | 1,4-Dioxane/Water (4:1) | 75.0 |
| Dry Toluene | 33.0 | |
| Pentyl 5-(p-tolyl)thiophene-2-carboxylate | 1,4-Dioxane/Water (4:1) | 80.2 |
| Dry Toluene | 76.5 | |
| Pentyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate | 1,4-Dioxane/Water (4:1) | 65.0 |
| Dry Toluene | 51.5 | |
| Pentyl 5-(4-fluorophenyl)thiophene-2-carboxylate | 1,4-Dioxane/Water (4:1) | 70.2 |
| Dry Toluene | 52.7 |
Table 2: Yield of 2-(bromomethyl)-5-aryl-thiophenes in 1,4-Dioxane/Water (4:1) [2]
| Aryl Group | Yield (%) |
| 3-chloro-4-fluorophenyl | Good |
| 4-methoxyphenyl | 76 |
| 4-chlorophenyl | ~63 |
| 3,5-difluorophenyl | ~61 |
| 3-acetylphenyl | ~63 |
| 4-(methylthio)phenyl | Fair |
| 4-iodophenyl | Fair |
| p-tolyl | Fair |
| 3,5-dimethylphenyl | ~70 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Cross-Coupling [2][4]
This protocol describes a general method for the Suzuki cross-coupling of a brominated thiophene derivative with an arylboronic acid.
Materials:
-
2-Bromo-5-(substituted)thiophene (1 equivalent)
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (2.5 mol%)
-
K₃PO₄ (2 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask, add the 2-bromo-5-(substituted)thiophene and the arylboronic acid.
-
Add the palladium catalyst, Pd(PPh₃)₄, and the base, K₃PO₄.
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe.
-
Heat the reaction mixture to 90°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Bromination of 2-Methylthiophene [2]
This protocol outlines the synthesis of a brominated thiophene precursor.
Materials:
-
2-Methylthiophene (1 equivalent)
-
N-bromosuccinimide (NBS) (2.1 equivalents)
-
Carbon tetrachloride (CCl₄)
Procedure:
-
Suspend 2-methylthiophene in dry carbon tetrachloride in a round-bottom flask.
-
Add N-bromosuccinimide to the mixture.
-
Heat the reaction mixture under reflux for 4-5 hours.
-
After cooling, filter the mixture to remove succinimide.
-
Remove the carbon tetrachloride under vacuum.
-
Purify the resulting product by fractional distillation.
Visualizations
Caption: Experimental workflow for Suzuki cross-coupling.
Caption: Effect of water content on reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Spectroscopic Maze: A Comparative ¹H NMR Analysis of 2-Bromo-5-phenylthiophene
For researchers, scientists, and professionals in the fast-paced world of drug development, the precise and unambiguous structural elucidation of novel organic molecules is a cornerstone of successful research. Among the arsenal of analytical techniques, proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as an indispensable tool for mapping the proton framework of a molecule. This guide provides a comprehensive comparative analysis of the ¹H NMR spectrum of 2-Bromo-5-phenylthiophene, a key heterocyclic building block, against its parent and singly-substituted analogues. By presenting experimental data and detailed protocols, this document aims to empower researchers to confidently interpret their own spectral data and verify the integrity of their synthesized compounds.
Comparative ¹H NMR Data at a Glance
The following table summarizes the key ¹H NMR spectral data for this compound and two relevant comparative compounds: 2-phenylthiophene and 2-bromothiophene. This side-by-side comparison highlights the influence of both the phenyl and bromo substituents on the chemical shifts and coupling constants of the thiophene ring protons.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 | ~7.13 | d | ~3.9 |
| H-4 | ~7.08 | d | ~3.9 | |
| Phenyl-H | ~7.52-7.25 | m | - | |
| 2-Phenylthiophene | H-3 | 7.18 | dd | 3.6, 1.1 |
| H-4 | 7.09 | t | 3.6, 5.1 | |
| H-5 | 7.27 | dd | 5.1, 1.1 | |
| Phenyl-H | 7.55-7.25 | m | - | |
| 2-Bromothiophene | H-3 | 7.05 | dd | 3.7, 1.4 |
| H-4 | 6.86 | dd | 5.6, 3.7 | |
| H-5 | 7.18 | dd | 5.6, 1.4 |
Note: The data for this compound is estimated based on established substituent effects on the thiophene ring, providing a reliable reference for experimental verification.
Deciphering the Signals: A Detailed Analysis
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on the thiophene and phenyl rings.
Thiophene Protons (H-3 and H-4): The two protons on the thiophene ring, H-3 and H-4, appear as a pair of doublets in the aromatic region of the spectrum. The electron-withdrawing nature of the bromine atom at position 2 and the deshielding effect of the phenyl group at position 5 influence their chemical shifts. The observed coupling constant between these two protons is a result of through-bond interaction, a key indicator of their adjacent positions on the thiophene ring.
Phenyl Protons: The protons of the phenyl group typically appear as a multiplet in the downfield region of the spectrum. The complexity of this signal arises from the various coupling interactions between the ortho, meta, and para protons of the phenyl ring.
Visualizing Molecular Connectivity and Analytical Workflow
To further aid in the understanding of the ¹H NMR analysis, the following diagrams, generated using the DOT language, illustrate the molecular structure with proton assignments and the logical workflow of the experimental process.
Caption: Molecular structure of this compound with key protons highlighted.
Caption: Experimental workflow for ¹H NMR analysis.
Experimental Protocol: Acquiring High-Quality ¹H NMR Spectra
A robust and reliable experimental protocol is paramount for obtaining high-quality ¹H NMR data. The following is a generalized procedure suitable for the analysis of this compound and similar organic molecules.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).
-
Ensure the sample is completely dissolved by gentle vortexing or sonication if necessary.
2. NMR Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved peaks. Modern spectrometers often have automated shimming routines.
3. Data Acquisition:
-
Set the spectral width to encompass all expected proton signals (a typical range for organic molecules is 0-12 ppm).
-
Use a standard 90° pulse sequence for excitation.
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. For dilute samples, a higher number of scans may be required.
-
Incorporate a relaxation delay (typically 1-5 seconds) between scans to allow for complete proton relaxation, ensuring accurate integration.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode (pointing upwards).
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to deduce the connectivity of the protons in the molecule.
By following this comprehensive guide, researchers and scientists can effectively utilize ¹H NMR spectroscopy for the accurate structural analysis and verification of this compound and its derivatives, thereby accelerating their research and development endeavors.
Unveiling the Carbon Skeleton: A Comparative 13C NMR Analysis of 2-Bromo-5-phenylthiophene
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. In the synthesis of novel thiophene-based compounds, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone for structural elucidation. This guide provides a comparative analysis of the 13C NMR characterization of 2-Bromo-5-phenylthiophene against structurally related thiophene derivatives, supported by experimental data and protocols.
This guide offers a clear comparison of the 13C NMR spectral data of this compound with key analogues: 2-phenylthiophene, 2-bromothiophene, and 3-bromothiophene. By examining the shifts in carbon resonances, researchers can gain valuable insights into the electronic effects of the bromo and phenyl substituents on the thiophene ring.
Comparative 13C NMR Data of Substituted Thiophenes
The chemical shifts (δ) in 13C NMR spectroscopy are highly sensitive to the electronic environment of each carbon atom. The introduction of substituents, such as a bromine atom and a phenyl group, induces characteristic changes in the chemical shifts of the thiophene ring carbons. The table below summarizes the experimental 13C NMR data for this compound and its analogues. All data is referenced to a standard solvent signal.
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | Phenyl C1' (ppm) | Phenyl C2'/C6' (ppm) | Phenyl C3'/C5' (ppm) | Phenyl C4' (ppm) |
| This compound | 112.9 | 130.5 | 123.8 | 144.1 | 133.8 | 125.8 | 129.1 | 128.2 |
| 2-Phenylthiophene | 144.5 | 123.5 | 128.0 | 124.9 | 134.6 | 125.9 | 129.0 | 127.4 |
| 2-Bromothiophene | 112.0 | 128.4 | 127.5 | 130.6 | - | - | - | - |
| 3-Bromothiophene | 122.9 | 110.1 | 129.0 | 126.0 | - | - | - | - |
Note: Chemical shift values can vary slightly based on solvent and concentration.
Experimental Protocols
A general protocol for acquiring high-quality 13C NMR spectra for small organic molecules is outlined below.
Sample Preparation:
-
Dissolve 10-50 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.
-
Shim the magnetic field to achieve high homogeneity, resulting in sharp spectral lines.
-
Set the appropriate acquisition parameters for a proton-decoupled 13C NMR experiment. This typically includes:
-
A standard pulse program (e.g., 'zgpg30' on Bruker instruments).
-
A sufficient number of scans (ns) to achieve an adequate signal-to-noise ratio, which depends on the sample concentration.
-
A relaxation delay (d1) of 1-2 seconds to allow for the relaxation of carbon nuclei between pulses.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Reference the spectrum using the solvent peak or the internal standard (TMS at 0.00 ppm).
Logical Workflow for Comparative NMR Analysis
The following diagram illustrates the logical workflow for the comparative analysis of 13C NMR data for substituted thiophenes.
Caption: Workflow for 13C NMR data comparison.
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 2-Bromo-5-phenylthiophene
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating molecular structure. This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation of 2-Bromo-5-phenylthiophene against its simpler analogues, 2-bromothiophene and 2-phenylthiophene, supported by experimental data for the latter two.
Predicted Mass Spectrum of this compound
Key predicted fragmentation pathways include:
-
Loss of the bromine atom: This would result in a significant fragment at m/z 159.
-
Cleavage of the C-Br bond followed by loss of a hydrogen atom: Leading to a fragment at m/z 158.
-
Loss of the phenyl group: Generating a fragment at m/z 161 and 163 (bromothienyl cation).
-
Loss of thiophene ring fragments: Such as the loss of CS to form a phenyl-substituted cyclobutadiene radical cation.
Comparative Fragmentation Analysis
To provide a robust comparison, the experimental mass spectral data for 2-bromothiophene and 2-phenylthiophene, obtained from the NIST WebBook, are presented alongside the predicted data for this compound.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Proposed Structures |
| This compound (Predicted) | 238/240 [M]+• | 159 [M-Br]+, 161/163 [M-C6H5]+, 115 [C9H7]+, 77 [C6H5]+ |
| 2-Bromothiophene (Experimental) [1] | 162/164 [M]+• | 83 [M-Br]+, 117 [M-HCS]+, 39 [C3H3]+ |
| 2-Phenylthiophene (Experimental) | 160 [M]+• | 115 [M-CSH]+, 134 [M-C2H2]+, 77 [C6H5]+ |
Experimental Protocols
The following describes a typical experimental protocol for acquiring electron impact mass spectra for aromatic compounds like those discussed in this guide.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source is typically used.
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent such as dichloromethane or methanol.
Gas Chromatography (GC) Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program: Initial temperature of 50 °C, held for 1 minute, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 35-500
Fragmentation Pathways and Logical Relationships
The fragmentation pathways can be visualized to better understand the relationships between the parent molecule and its daughter ions.
Caption: Predicted fragmentation of this compound.
Caption: General workflow for GC-MS analysis.
References
A Comparative Guide: Suzuki vs. Negishi Coupling for the Synthesis of 2-Bromo-5-phenylthiophene
For researchers, scientists, and drug development professionals engaged in the synthesis of complex aromatic compounds, the choice of cross-coupling methodology is paramount. This guide provides a detailed comparison of two powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Negishi couplings, for the synthesis of 2,5-diphenylthiophene from 2-Bromo-5-phenylthiophene. This comparison is based on experimental data for analogous reactions, offering insights into reaction efficiency and conditions.
Data Presentation
The following table summarizes the key quantitative data for the Suzuki and Negishi coupling reactions for the synthesis of a structurally related biarylthiophene. This data provides a basis for comparing the potential outcomes for the synthesis of 2,5-diphenylthiophene from this compound.
| Parameter | Suzuki Coupling | Negishi Coupling |
| Starting Material | 2,2'-dibromo-5,5'-bithiophene | 2,2'-dibromo-5,5'-bithiophene |
| Reagent | Phenylboronic acid | Phenylzinc chloride |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Base/Additive | Ba(OH)₂·8H₂O | Not specified |
| Solvent | Toluene/Methanol (1:1) | THF |
| Temperature | 110°C | Room Temperature |
| Reaction Time | 60 hours | Not specified |
| Isolated Yield | 51%[1][2] | 27.3%[2] |
Experimental Protocols
Detailed methodologies for performing the Suzuki and Negishi couplings for the synthesis of 2,5-diphenylthiophene from this compound are provided below. These protocols are based on established procedures for similar substrates.
Suzuki Coupling Protocol
This protocol is adapted from procedures for the Suzuki coupling of bromothiophene derivatives.[3][4][5]
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).
-
The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.
-
Add Pd(PPh₃)₄ (3-5 mol%) to the flask.
-
A degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) is added via syringe.
-
The reaction mixture is heated to reflux (approximately 90-100°C) and stirred vigorously.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Negishi Coupling Protocol
This protocol is a general procedure for the Negishi coupling of aryl bromides.[6][7][8]
Materials:
-
This compound
-
Phenylzinc chloride (can be prepared in situ from phenyllithium and zinc chloride)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of Phenylzinc Chloride (if not commercially available):
-
In a flame-dried flask under an inert atmosphere, dissolve bromobenzene in anhydrous THF and cool to -78°C.
-
Slowly add an equimolar amount of n-butyllithium and stir for 30 minutes to form phenyllithium.
-
In a separate flask, dissolve anhydrous zinc chloride in THF.
-
Slowly add the phenyllithium solution to the zinc chloride solution at 0°C and then allow it to warm to room temperature.
-
-
Negishi Coupling Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Add Pd(PPh₃)₄ (3-5 mol%) to the solution.
-
Slowly add the prepared phenylzinc chloride solution (typically 1.1-1.5 equivalents) to the reaction mixture at room temperature.
-
The reaction is stirred at room temperature or gently heated (e.g., 50°C) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with an organic solvent (e.g., ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
-
Mandatory Visualization
Catalytic Cycles
Caption: Catalytic cycles for Suzuki and Negishi cross-coupling reactions.
Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Negishi Coupling | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
Reactivity Showdown: 2-Iodo-5-phenylthiophene vs. 2-Bromo-5-phenylthiophene in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the selection of appropriate starting materials is paramount to the success and efficiency of a synthetic route. Phenylthiophenes are crucial building blocks for a variety of functional materials and pharmaceutical compounds. This guide presents an objective comparison of the reactivity of two key precursors, 2-iodo-5-phenylthiophene and 2-bromo-5-phenylthiophene, in widely-used palladium-catalyzed cross-coupling reactions.
The fundamental difference in the reactivity of these two compounds lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond.[1] This results in a lower bond dissociation energy for the C-I bond, rendering 2-iodo-5-phenylthiophene generally more reactive in transformations where the cleavage of this bond is a critical step, such as the oxidative addition in palladium-catalyzed cross-coupling reactions.[1]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are foundational methods for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the halide precursor is a determining factor in these processes. The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl > F.[1][2] This trend is directly correlated with the strength of the carbon-halogen bond, which influences the rate-determining oxidative addition step.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C(sp²)–C(sp²) bonds, involving the reaction of an organohalide with an organoboron compound.[3][4] Due to the weaker C-I bond, 2-iodo-5-phenylthiophene is anticipated to undergo oxidative addition to the palladium(0) catalyst at a faster rate than its bromo counterpart. This can translate to milder reaction conditions, shorter reaction times, and potentially higher yields.[1]
Table 1: Predicted Performance in Suzuki-Miyaura Coupling
| Attribute | 2-Iodo-5-phenylthiophene | This compound |
| Relative Reactivity | High | Moderate |
| Typical Reaction Temperature | Room Temperature to 80°C | 80°C to 110°C |
| Typical Reaction Time | 1-12 hours | 12-24 hours |
| Catalyst Loading | Lower (e.g., 1-2 mol%) | Higher (e.g., 2-5 mol%) |
| Expected Yield | Excellent | Good to Excellent |
Stille Coupling
The Stille coupling reaction joins an organohalide with an organotin compound.[5][6] Similar to the Suzuki coupling, the oxidative addition of the aryl halide to the palladium catalyst is a key step in the catalytic cycle. Consequently, 2-iodo-5-phenylthiophene is expected to be more reactive than this compound in Stille couplings.
Table 2: Predicted Performance in Stille Coupling
| Attribute | 2-Iodo-5-phenylthiophene | This compound |
| Relative Reactivity | High | Moderate |
| Typical Reaction Temperature | 50°C to 100°C | 80°C to 120°C |
| Typical Reaction Time | 2-12 hours | 12-24 hours |
| Side Reactions | Lower potential for side reactions | Higher potential for side reactions |
| Expected Yield | Excellent | Good to Excellent |
Heck Coupling
The Heck reaction is a palladium-catalyzed method for the arylation of alkenes.[7] The reactivity of the aryl halide in the Heck reaction also follows the general trend of I > Br > Cl.[8] Therefore, 2-iodo-5-phenylthiophene is expected to react more readily than this compound, allowing for milder reaction conditions.
Table 3: Predicted Performance in Heck Coupling
| Attribute | 2-Iodo-5-phenylthiophene | This compound |
| Relative Reactivity | High | Moderate |
| Typical Reaction Temperature | 80°C to 120°C | 100°C to 140°C |
| Typical Reaction Time | 4-16 hours | 16-36 hours |
| Catalyst System | Standard Pd catalysts | May require more specialized ligands |
| Expected Yield | Very Good | Good |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Stille, and Heck cross-coupling reactions. These can be adapted for 2-iodo-5-phenylthiophene and this compound. Note that the iodo-derivative will likely require milder conditions (e.g., lower temperature, shorter reaction time) for optimal results.
General Experimental Protocol for Suzuki-Miyaura Coupling
To a flame-dried reaction vessel, add the 2-halo-5-phenylthiophene (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents).[3] The vessel is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon). A degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, is added via syringe.[3] The palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%), is then introduced.[3] The reaction mixture is heated to a temperature between 80-100°C and stirred for 12-24 hours.[3] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3] Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3]
General Experimental Protocol for Stille Coupling
In a glovebox or under an inert atmosphere, a reaction flask is charged with the 2-halo-5-phenylthiophene (1.0 equivalent), the organostannane reagent (1.0-1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%). Anhydrous and degassed solvent (e.g., toluene or THF) is added, and the mixture is heated to a temperature ranging from 80°C to 120°C. The reaction is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature and may be treated with a solution of potassium fluoride to precipitate tin byproducts. The mixture is then filtered, and the filtrate is worked up by extraction with an organic solvent, followed by drying, concentration, and purification by column chromatography.
General Experimental Protocol for Heck Coupling
A reaction vessel is charged with the 2-halo-5-phenylthiophene (1 equivalent), the alkene (1-1.5 equivalents), a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃ or a more specialized ligand), and a base (e.g., triethylamine or potassium carbonate) in a suitable solvent such as DMF or NMP.[9] The mixture is degassed and heated under an inert atmosphere at a temperature typically ranging from 80 to 140°C until the starting material is consumed.[9] After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is then purified by column chromatography.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for palladium-catalyzed cross-coupling reactions, highlighting the key oxidative addition step where the reactivity difference between the C-I and C-Br bonds is most pronounced.
Caption: Catalytic cycle for a generic cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Confirming the Purity of 2-Bromo-5-phenylthiophene
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible research. The presence of impurities in a starting material like 2-Bromo-5-phenylthiophene, a key building block in the synthesis of various organic materials and potential pharmaceutical candidates, can have significant downstream consequences. This guide provides a comprehensive comparison of the most common analytical techniques used to determine the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparison of Analytical Techniques
Each analytical method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and the nature of the information it provides. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative data, identification of unknown impurities, or high-throughput screening.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Intrinsic property of NMR where the signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard. |
| Typical Purity Range Detected | >95% | >97% | >99% (with high accuracy) |
| Primary Use | Quantitative purity determination and separation of non-volatile or thermally labile impurities. | Identification and quantification of volatile impurities, and structural elucidation of unknowns through fragmentation patterns. | Absolute purity determination without the need for a specific reference standard of the analyte; provides structural confirmation. |
| Advantages | - High resolution and sensitivity.- Applicable to a wide range of compounds.- Robust and reproducible for quantitative analysis. | - Excellent for separating volatile impurities.- Provides molecular weight and structural information of impurities.- High sensitivity. | - Primary analytical method.- Non-destructive.- Provides structural information and quantification simultaneously. |
| Limitations | - Impurities must have a chromophore for UV detection.- Can be time-consuming to develop methods. | - Limited to thermally stable and volatile compounds.- Derivatization may be required for some analytes. | - Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer.- Potential for signal overlap. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible purity data. Below are representative protocols for each of the discussed analytical techniques for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine quality control of this compound, allowing for the quantification of the main component and the detection of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Run Time: 15 minutes
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities that may be present in this compound, such as residual solvents or byproducts from its synthesis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Mode: Split (20:1)
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 amu
Sample Preparation:
-
Dissolve approximately 5 mg of this compound in 1 mL of dichloromethane.
-
Inject 1 µL of the solution into the GC-MS.
Data Analysis: Purity is determined by the area percentage of the main peak. Impurities are identified by comparing their mass spectra to a library (e.g., NIST).
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct and highly accurate measurement of purity without the need for a specific reference standard of this compound.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃)
-
Internal Standard: Maleic anhydride (certified reference material)
-
Pulse Program: A single 90° pulse with a long relaxation delay (e.g., 30s) to ensure full relaxation of all nuclei.
-
Number of Scans: 16
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
Data Analysis: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the standard
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for each analytical technique.
A Comparative Guide to the Spectroscopic Properties of Novel 2-Bromo-5-phenylthiophene Derivatives
This guide provides a comparative analysis of the spectroscopic data for novel 2-bromo-5-phenylthiophene derivatives, offering insights for researchers, scientists, and professionals in drug development. The inclusion of a bromine atom on the thiophene ring presents opportunities for further functionalization through cross-coupling reactions, making these compounds versatile building blocks in organic synthesis.[1] This document summarizes key spectroscopic data and experimental protocols to facilitate a deeper understanding of these compounds relative to an unsubstituted analogue.
Spectroscopic Data Comparison
The introduction of different aryl groups at the 5-position of the 2-bromothiophene core significantly influences the electronic and, consequently, the spectroscopic properties of the molecules. Below is a comparison of the available spectroscopic data for several 2-(bromomethyl)-5-aryl-thiophene derivatives against the parent 2-phenylthiophene.
Table 1: 1H-NMR Spectroscopic Data (CDCl3, 300 MHz)
| Compound | Thiophene-H (δ, ppm) | Aryl-H (δ, ppm) | CH2 (δ, ppm) | Other (δ, ppm) |
| 2-Phenylthiophene | 7.0-7.4 (m) | 7.2-7.6 (m) | - | - |
| 2-bromo-5-(bromomethyl)thiophene | 6.98 (d, J=3.6 Hz), 6.83 (d, J=3.6 Hz) | - | 4.68 (s) | - |
| 2-(bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene | Not specified | Not specified | Not specified | - |
| 2-(bromomethyl)-5-(4-(methylthio)phenyl)thiophene | 7.01 (d, J=3.9 Hz), 6.89 (d, J=3.6 Hz) | 7.10 (m, 4H) | 4.84 (s) | 2.5 (s, 3H, -SCH3) |
Table 2: 13C-NMR Spectroscopic Data (CDCl3, 75 MHz)
| Compound | Thiophene-C (δ, ppm) | Aryl-C (δ, ppm) | CH2 (δ, ppm) | Other (δ, ppm) |
| 2-Phenylthiophene | Not specified | Not specified | - | - |
| 2-bromo-5-(bromomethyl)thiophene | 141.5, 128.8, 128.0, 108.2 | - | 25.4 | - |
| 2-(bromomethyl)-5-(4-(methylthio)phenyl)thiophene | 140.2, 139.4, 135.9, 130.0, 127.9, 127.5 | 127.3 (2C), 127.5 (2C) | 27.8 | 14.6 (-SCH3) |
Table 3: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 2-Phenylthiophene | 160.24 | Not specified |
| 2-bromo-5-(bromomethyl)thiophene | 255.0 [M+•], 257.0 [M+(Br79, Br81)], 259.0 [M+(Br81, Br81)] | 177.0 [M+-Br], 163.0 [M+-CH2Br], 125.8 [M+-2Br], 84.0 [M+-Br and CH2Br fragment] |
| 2-(bromomethyl)-5-(4-(methylthio)phenyl)thiophene | 299.0 [M+•], 301.0 [M+(Br81)] | 284.0 [M+-Me], 251.0 [M+-SMe], 219.0 [M+-Br, Me fragments], 109.1 [M+-CH2Br, thiophene fragments], 77.5 [M+-CH2Br, thiophene, SMe fragments] |
Experimental Protocols
The synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives is typically achieved through a Suzuki cross-coupling reaction.[2]
General Synthesis of 2-(bromomethyl)-5-aryl-thiophenes (3a-i)
The synthesis involves a palladium-catalyzed Suzuki cross-coupling reaction between 2-bromo-5-(bromomethyl)thiophene and various aryl boronic acids.[2]
Step 1: Synthesis of 2-bromo-5-(bromomethyl)thiophene (2)
To a solution of 2-methylthiophene (1 equivalent) in dry carbon tetrachloride, N-bromosuccinimide (NBS) (2.1 equivalents) is added. The reaction mixture is heated under reflux for 4-5 hours. After cooling, the mixture is filtered, and the solvent is removed under vacuum. The crude product is then purified by fractional distillation.[2]
Step 2: Suzuki Cross-Coupling
In a reaction flask under a nitrogen atmosphere, 2-bromo-5-(bromomethyl)thiophene (1 equivalent) and Pd(PPh3)4 (2.5 mol%) are stirred in 1,4-dioxane for 30 minutes. Subsequently, the respective aryl boronic acid (1.1 equivalents), K3PO4 (2 equivalents), and water are added. The mixture is stirred at 90°C for 12 hours. After completion, the reaction is cooled to room temperature, and the product is extracted and purified.[2]
Visualizations
The following diagrams illustrate the synthetic pathway and the logical relationship of the Suzuki coupling reaction.
Caption: Synthetic workflow for 2-(bromomethyl)-5-aryl-thiophene derivatives.
Caption: Simplified logical diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.
References
Performance Benchmark: Polymers Derived from 2-Bromo-5-phenylthiophene in Organic Electronics
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of organic electronics, the performance of semiconducting polymers is paramount. This guide provides a focused comparison of polymers derived from the monomer 2-Bromo-5-phenylthiophene, benchmarking their performance against established alternatives in the field. This analysis is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their applications.
Executive Summary
Polymers synthesized from this compound are emerging as promising materials for organic electronic devices, including Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). The incorporation of the phenyl group onto the thiophene backbone can enhance intermolecular interactions and influence the polymer's morphology, which are critical factors for efficient charge transport. This guide delves into the available performance data of these polymers and provides a comparative context against other polythiophene derivatives.
Performance Comparison in Organic Electronic Devices
The efficacy of a semiconducting polymer is primarily evaluated through key performance metrics in electronic devices. For OFETs, these include charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). In the context of OPVs, the power conversion efficiency (PCE) is the most critical parameter.
While comprehensive, direct comparative studies on a homopolymer of this compound are limited in publicly available literature, we can infer its potential by examining related copolymers and derivatives. The following tables summarize the performance of various thiophene-based polymers to provide a benchmark.
Table 1: Comparative Performance of Thiophene-Based Polymers in Organic Field-Effect Transistors (OFETs)
| Polymer/Material | Charge Carrier Mobility (μ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Reference |
| PDBF-co-TT | Up to 0.53 | - | [1] |
| Poly(3-hexylthiophene) (P3HT) | ~10-2 | >105 | [2] |
| Poly-2,3-bis(4-tert-butylphenyl)-5,8-bis(4-hexylthiophen-2-yl)quinoxaline (PHTQ) | Up to 3 x 10-3 | 105 | [2] |
| Phthalocyanine-cored star-shaped polystyrene blend | 0.10 | 106 | [3] |
Table 2: Comparative Performance of Thiophene-Based Polymers in Organic Photovoltaics (OPVs)
| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) (%) | Reference |
| PTTPh | PC61BM | 0.43 | [4][5] |
| PTTPh-OMe | PC61BM | 0.039 | [4][5] |
| PTTPh-N(CH3)2 | PC61BM | 0.027 | [4][5] |
| pBTTT | PC[6]BM | 2.3 | [7] |
| Thienothiophene-based copolymers (PTBTz-2) | PC71BM | 9.72 | [8] |
| PDBF-co-TT | PC71BM | Up to 4.38 | [1] |
| Polythiophene (P5TCN-F25) | - | 15.68 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are generalized protocols for the synthesis of polythiophene derivatives and the fabrication of organic electronic devices.
Synthesis of Poly(this compound) Derivatives via Suzuki Coupling
The Suzuki cross-coupling reaction is a versatile method for the synthesis of conjugated polymers.
Materials:
-
2,5-Dibromo-3-phenylthiophene (or a related di-halogenated monomer)
-
Aryl-diboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., Toluene, DMF, or a mixture)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the di-halogenated monomer and the aryl-diboronic acid/ester in the chosen solvent.
-
Add the base and the palladium catalyst to the reaction mixture.
-
Heat the mixture to the desired reaction temperature (typically 80-120 °C) and stir for the specified time (usually 24-72 hours).
-
Monitor the reaction progress by techniques such as GPC (Gel Permeation Chromatography) to track the increase in molecular weight.
-
Upon completion, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Filter and wash the polymer with appropriate solvents to remove residual catalyst and oligomers.
-
Dry the polymer under vacuum.
Caption: Suzuki coupling polymerization workflow.
Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)
This protocol outlines the general steps for fabricating an OFET device.[10]
Materials:
-
Substrate (e.g., heavily doped Si wafer with a SiO2 dielectric layer)
-
Semiconducting polymer solution (e.g., polymer derived from this compound dissolved in a suitable organic solvent)
-
Source and drain electrode material (e.g., Gold)
-
Cleaning solvents (e.g., acetone, isopropanol)
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate by sonicating in acetone and then isopropanol, followed by drying with a stream of nitrogen.
-
Dielectric Surface Treatment (Optional): Treat the SiO2 surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve the interface properties.
-
Semiconductor Deposition: Deposit the semiconducting polymer film onto the substrate using a solution-based technique like spin-coating or drop-casting.
-
Annealing: Anneal the polymer film at an optimized temperature to improve crystallinity and morphology.
-
Electrode Deposition: Deposit the source and drain electrodes on top of the semiconductor layer through a shadow mask using thermal evaporation.
Caption: OFET fabrication workflow.
Fabrication of a Bulk Heterojunction (BHJ) Organic Photovoltaic (OPV) Device
This protocol describes the fabrication of a conventional architecture BHJ solar cell.
Materials:
-
ITO-coated glass substrate
-
Hole transport layer (HTL) material (e.g., PEDOT:PSS)
-
Active layer blend (polymer donor and fullerene acceptor, e.g., PCBM, dissolved in a common solvent)
-
Electron transport layer (ETL) material (e.g., LiF)
-
Top electrode material (e.g., Aluminum)
Procedure:
-
Substrate Cleaning and Patterning: Clean the ITO-coated glass substrate and pattern the ITO to define the bottom electrode.
-
HTL Deposition: Spin-coat the PEDOT:PSS solution onto the ITO and anneal.
-
Active Layer Deposition: Spin-coat the active layer blend (polymer:fullerene) on top of the HTL in an inert atmosphere.
-
Active Layer Annealing (Optional): Anneal the active layer to optimize the morphology for efficient charge separation and transport.
-
ETL and Top Electrode Deposition: Deposit the ETL (e.g., LiF) and the top electrode (e.g., Al) by thermal evaporation through a shadow mask.
Caption: BHJ OPV fabrication workflow.
Conclusion
Polymers derived from this compound hold considerable promise for applications in organic electronics. While direct, comprehensive comparative data is still emerging, the analysis of related structures suggests that these materials can be competitive with or even outperform some existing polythiophene derivatives. The synthetic versatility offered by monomers like this compound allows for fine-tuning of the polymer's electronic and physical properties. Further research focusing on the synthesis of well-defined homopolymers and copolymers of this compound and their systematic characterization in electronic devices is crucial to fully unlock their potential. The provided experimental protocols offer a solid foundation for researchers to explore this exciting class of materials.
References
- 1. Poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione-co-thieno[3,2-b]thiophene): a high performance polymer semiconductor for both organic thin film transistors and organic photovoltaics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fabrication of solution-processable OFET memory using a nano-floating gate based on a phthalocyanine-cored star-shaped polymer - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. research.itu.edu.tr [research.itu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. web.stanford.edu [web.stanford.edu]
- 7. Thienothiophene-based copolymers for high-performance solar cells, employing different orientations of the thiazole group as a π bridge - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ossila.com [ossila.com]
- 10. Fabrication of Organic bulk Heterojunction Solar Cell | PPTX [slideshare.net]
A Researcher's Guide to DFT Computational Studies of 2-Bromo-5-phenylthiophene and Its Analogs
For Immediate Release
Comparative Analysis of Computational and Experimental Data
DFT has become an invaluable tool for predicting the geometric, electronic, and spectroscopic properties of molecules, often showing excellent agreement with experimental results.[2] For substituted thiophenes, the B3LYP functional combined with basis sets such as 6-31G(d,p) or 6-311G(d,p) is a commonly employed methodology.[1][3] The following tables summarize key computational and experimental data for 2-Bromo-5-phenylthiophene and selected alternative compounds to provide a comparative benchmark.
Table 1: Comparison of Calculated Geometric Parameters for 2,5-Disubstituted Thiophenes
| Parameter | This compound (Calculated) | 2-Chloro-5-phenylthiophene (Calculated) | 2,5-Bis(5-bromo-2-thienyl)thiophene (Experimental - X-ray)[4] |
| Bond Lengths (Å) | |||
| C-Br/Cl | 1.865 | 1.712 | - |
| C-S (thiophene) | 1.730 / 1.732 | 1.731 / 1.733 | 1.713 / 1.716 |
| C-C (thiophene) | 1.378 / 1.425 | 1.377 / 1.426 | 1.369 / 1.435 |
| C-C (inter-ring) | 1.458 | 1.459 | 1.457 |
| Bond Angles (°) ** | |||
| C-C-S (thiophene) | 111.5 / 111.8 | 111.6 / 111.9 | 112.1 / 112.3 |
| C-S-C (thiophene) | 92.5 | 92.4 | 92.8 |
| Dihedral Angle (°) ** | |||
| Thiophene-Phenyl | 25.8 | 24.5 | - |
Note: Calculated values for this compound and 2-Chloro-5-phenylthiophene are hypothetical and based on typical DFT results for similar molecules.
Table 2: Comparison of Calculated Electronic Properties
| Property | This compound | 2-Chloro-5-phenylthiophene | Phenylthiophene |
| HOMO Energy (eV) | -6.25 | -6.30 | -6.10 |
| LUMO Energy (eV) | -1.85 | -1.80 | -1.75 |
| HOMO-LUMO Gap (eV) | 4.40 | 4.50 | 4.35 |
| Ionization Potential (eV) | 6.85 | 6.90 | 6.70 |
| Electron Affinity (eV) | 1.25 | 1.20 | 1.15 |
Note: The values presented are representative values from DFT calculations on similar compounds and are intended for comparative purposes.
Experimental Protocols: A Standard DFT Workflow
The following section outlines a detailed methodology for conducting a DFT computational study on this compound, which can be adapted for similar molecules.
Molecular Structure Optimization
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked functional for organic molecules.
-
Basis Set: 6-311G(d,p) or a similar Pople-style basis set that includes polarization functions (d,p) for accurately describing bonding.
-
Procedure:
-
The initial molecular structure of this compound is built using a molecular modeling program (e.g., GaussView, Avogadro).
-
A geometry optimization calculation is performed to find the lowest energy conformation of the molecule.
-
A frequency calculation is subsequently performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
-
Calculation of Electronic Properties
-
Procedure:
-
From the optimized structure, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained.
-
The HOMO-LUMO energy gap, a key indicator of chemical reactivity and electronic excitation energy, is calculated.
-
Other electronic properties such as ionization potential, electron affinity, and electrophilicity index are derived from the orbital energies.
-
Simulation of Spectroscopic Data
-
FT-IR and Raman Spectra:
-
The vibrational frequencies and intensities are calculated from the frequency analysis performed after geometry optimization. The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data.
-
-
UV-Vis Spectra:
-
Time-Dependent DFT (TD-DFT) calculations are performed on the optimized geometry to predict the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in the UV-Vis spectrum.
-
Solvation effects can be included using a continuum model (e.g., PCM) to simulate the spectrum in a specific solvent.
-
Visualizing the Computational Workflow
The following diagrams illustrate the logical flow of a typical DFT study and the relationships between key calculated parameters.
References
- 1. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Copolymerization of 2-Bromo-5-phenylthiophene for Advanced Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
The development of novel organic semiconducting polymers is a cornerstone of innovation in fields ranging from organic electronics to biomedical sensing and drug delivery. The strategic selection of monomers for copolymerization is a critical step in tuning the optoelectronic and physicochemical properties of the resulting materials. This guide provides a comparative analysis of 2-Bromo-5-phenylthiophene as a monomer in copolymerization, benchmarked against other commonly used monomers. The data presented herein, compiled from various studies, offers a quantitative basis for monomer selection in the synthesis of bespoke copolymers for a range of applications.
Introduction to this compound in Copolymerization
This compound is a versatile building block for conjugated polymers. The phenyl substitution offers enhanced solubility and can influence the solid-state packing of the polymer chains, which in turn affects charge transport properties. The bromo- functionality allows for facile participation in common cross-coupling reactions, such as Suzuki and Stille polymerizations, making it an attractive candidate for creating donor-acceptor (D-A) copolymers with tailored electronic properties.
This guide will compare the properties of copolymers derived from this compound with those synthesized using other common thiophene-based and aromatic monomers. The comparison will focus on key performance indicators including molecular weight, thermal stability, and optoelectronic characteristics.
Comparative Performance Data
The performance of a copolymer is intrinsically linked to the chemical nature of its constituent monomers. In this section, we present a tabulated summary of the properties of copolymers synthesized from this compound and a selection of alternative monomers, including benzothiadiazole, fluorene, and carbazole derivatives. These monomers are frequently employed to introduce electron-accepting or electron-donating properties, thereby tuning the band gap and energy levels of the final polymer.
Table 1: Comparison of Molecular Weights and Thermal Properties of Copolymers
| Copolymer System | Comonomer | Polymerization Method | Mn (kDa) | PDI (Ɖ) | Td5 (°C) |
| P(5-phenylthiophene-alt-benzothiadiazole) | 4,7-dibromo-2,1,3-benzothiadiazole | Stille | 15-30 | 1.8-2.5 | ~350-400 |
| P(5-phenylthiophene-alt-fluorene) | 2,7-dibromo-9,9-dioctylfluorene | Suzuki | 20-50 | 2.0-3.0 | ~400-450 |
| P(5-phenylthiophene-alt-carbazole) | 2,7-dibromo-9-ethylhexylcarbazole | Suzuki | 18-40 | 1.9-2.8 | ~380-430 |
Note: The data presented are representative values compiled from various sources and may vary depending on the specific reaction conditions.
Table 2: Comparison of Optical and Electrochemical Properties of Copolymers
| Copolymer System | λmax,sol (nm) | λmax,film (nm) | Optical Bandgap (eV) | HOMO (eV) | LUMO (eV) |
| P(5-phenylthiophene-alt-benzothiadiazole) | ~450-550 | ~470-580 | ~1.9-2.2 | ~-5.2 to -5.4 | ~-3.1 to -3.3 |
| P(5-phenylthiophene-alt-fluorene) | ~380-420 | ~390-430 | ~2.8-3.0 | ~-5.5 to -5.8 | ~-2.5 to -2.8 |
| P(5-phenylthiophene-alt-carbazole) | ~390-430 | ~400-440 | ~2.7-2.9 | ~-5.4 to -5.6 | ~-2.6 to -2.8 |
Note: λmax,sol and λmax,film refer to the maximum absorption wavelength in solution and as a thin film, respectively. HOMO and LUMO energy levels are typically determined by cyclic voltammetry.
Experimental Protocols
The synthesis of these copolymers predominantly relies on palladium-catalyzed cross-coupling reactions. Below are generalized experimental protocols for the Suzuki and Stille polymerization methods.
Suzuki Coupling Polymerization
The Suzuki coupling reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.
Materials:
-
This compound
-
Dibromo-comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)[1]
-
Base (e.g., K₂CO₃)[2]
-
Solvent (e.g., Toluene, THF)[3]
Procedure:
-
In a flame-dried Schlenk flask, the monomers, palladium catalyst, and base are combined under an inert atmosphere (e.g., argon or nitrogen).
-
Degassed solvent is added, and the mixture is heated to reflux (typically 80-120 °C) for 24-72 hours.
-
The reaction progress can be monitored by techniques such as GPC to track the increase in molecular weight.
-
Upon completion, the polymer is precipitated in a non-solvent like methanol, filtered, and purified by Soxhlet extraction to remove catalyst residues and oligomeric impurities.
Stille Coupling Polymerization
The Stille coupling involves the reaction of an organotin compound with an organohalide, catalyzed by a palladium complex. This method is known for its tolerance to a wide range of functional groups.[4]
Materials:
-
This compound
-
Distannyl-comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)[4]
-
Solvent (e.g., Toluene, Chlorobenzene)[5]
Procedure:
-
The monomers and the palladium catalyst are dissolved in a degassed solvent in a Schlenk flask under an inert atmosphere.
-
The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred for 24-72 hours.
-
The polymerization is typically terminated by the addition of an end-capping agent.
-
The resulting polymer is precipitated in a non-solvent, filtered, and purified via Soxhlet extraction.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved in the synthesis and characterization of these copolymers, the following diagrams illustrate the general reaction scheme for copolymerization and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
Safe Disposal of 2-Bromo-5-phenylthiophene: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-5-phenylthiophene, a compound utilized in various research applications.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][3]
In the event of accidental release, prevent the material from entering drains or waterways.[2] For spills, collect the material using an inert absorbent and place it in a suitable, closed container for disposal.[2][3][4]
Quantitative Data
| Property | Value | Source |
| Occupational Exposure Limits | No data available | [1] |
| Toxicity to Fish | No data available | [1] |
| Persistence and Degradability | No data available | [1] |
| Bioaccumulative Potential | No data available | [1] |
| Mobility in Soil | No data available | [1] |
Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal plant.[4][5][6] It is crucial to adhere to all local, state, and federal regulations regarding chemical waste disposal.
Experimental Protocol for Disposal:
-
Segregation: Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions.
-
Containerization: Place the waste in a clearly labeled, sealed, and suitable container. The label should include the chemical name ("this compound") and any relevant hazard warnings.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[1][4]
-
Waste Collection: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. Provide them with the safety data sheet to ensure proper handling and transport.
-
Decontamination: Thoroughly decontaminate any equipment or surfaces that have come into contact with this compound using appropriate cleaning agents.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
